Potassium but-3-enyltrifluoroborate
Description
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Properties
IUPAC Name |
potassium;but-3-enyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXWGXKSNOQOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635421 | |
| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608140-67-6 | |
| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Potassium but-3-enyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium but-3-enyltrifluoroborate, a valuable reagent in modern organic synthesis. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.
Introduction
Potassium organotrifluoroborates are a class of versatile and stable organoboron compounds that have gained significant traction in organic chemistry.[1][2] Their stability towards air and moisture, coupled with their unique reactivity, makes them attractive alternatives to other organoboron reagents such as boronic acids and esters.[2] this compound, with its terminal alkene functionality, serves as a valuable building block for the introduction of the but-3-enyl group in a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The most common and efficient method for the synthesis of potassium alkyltrifluoroborates is the reaction of the corresponding alkylboronic acid with potassium hydrogen fluoride (KHF₂). This method is generally high-yielding and produces the desired product as a stable, crystalline solid.
Synthesis of the Precursor: but-3-enylboronic acid
The necessary precursor, but-3-enylboronic acid, can be synthesized via the hydroboration of 1,3-butadiene or through the reaction of a but-3-enyl Grignard reagent with a trialkyl borate followed by hydrolysis.
Conversion to this compound
The conversion of but-3-enylboronic acid to its corresponding potassium trifluoroborate salt is a straightforward process.
Experimental Protocol:
A detailed experimental protocol for a similar potassium alkenyltrifluoroborate, as described by Molander and Bernardi, provides a reliable template for this synthesis.[3]
-
Reaction Setup: A solution of but-3-enylboronic acid in methanol is prepared in a flask.
-
Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride is added dropwise to the stirred solution of the boronic acid at room temperature.
-
Precipitation: The addition of the KHF₂ solution typically results in the immediate precipitation of the this compound salt as a white solid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold methanol or diethyl ether) to remove any unreacted starting materials and byproducts, and then dried under vacuum to afford the pure product.
The reaction is typically rapid and proceeds in high yield.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. This is primarily achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the characterization of organotrifluoroborates. A complete analysis involves obtaining ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra.
General Information on NMR Spectra of Potassium Organotrifluoroborates:
-
¹H NMR: Provides information on the proton environment in the but-3-enyl chain.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atom attached to the boron typically exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.[4]
-
¹¹B NMR: The chemical shift is indicative of the tetracoordinate boron center. For trifluoroborates, a characteristic quartet is often observed due to the coupling between the boron and the three fluorine atoms.[1] The typical chemical shift range for tetracoordinate boron in organotrifluoroborates is between 3 and 6 ppm.
-
¹⁹F NMR: This technique is highly sensitive to the fluorine environment. A quartet is expected due to coupling with the ¹¹B nucleus. The chemical shifts for organotrifluoroborates generally appear in the range of -135 to -150 ppm.
Quantitative NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| H-1 | ~0.8 - 1.0 | t | |
| H-2 | ~2.0 - 2.2 | q | |
| H-3 | ~5.7 - 5.9 | m | |
| H-4 (cis) | ~4.8 - 5.0 | d | |
| H-4 (trans) | ~4.9 - 5.1 | d | |
| ¹³C NMR | |||
| C-1 | ~15 - 20 | ||
| C-2 | ~35 - 40 | ||
| C-3 | ~135 - 140 | ||
| C-4 | ~114 - 118 | ||
| ¹¹B NMR | ~3 - 6 | q | ¹J(B-F) ~ 40-50 |
| ¹⁹F NMR | ~ -135 to -150 | q | ¹J(F-B) ~ 40-50 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Visualizing the Synthesis and Workflow
Synthesis Pathway
The synthesis of this compound from its boronic acid precursor can be represented as a straightforward chemical transformation.
References
An In-depth Technical Guide to Potassium but-3-enyltrifluoroborate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Potassium but-3-enyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable building block, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science.
Core Physical and Chemical Properties
This compound is a white, crystalline solid that is notably stable to air and moisture, a significant advantage over many other organoboron reagents.[1] This stability allows for extended storage and straightforward handling in routine laboratory settings.
| Property | Value | Reference |
| Molecular Formula | C4H7BF3K | |
| Molecular Weight | 162.00 g/mol | |
| CAS Number | 608140-67-6 | |
| Appearance | White solid | |
| Melting Point | >300 °C | |
| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, DMF, and acetone. It has low solubility in many nonpolar organic solvents. | |
| Stability | Air and moisture stable, non-hygroscopic. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for preparing potassium organotrifluoroborates. A common and effective approach involves the hydroboration of a suitable alkyne followed by treatment with potassium hydrogen difluoride (KHF₂). Alternatively, transmetalation from an organometallic precursor is also a viable route.
Experimental Protocol: Synthesis via Hydroboration of But-1-yne
This protocol is a representative procedure adapted from general methods for the synthesis of potassium alkenyltrifluoroborates.
Materials:
-
But-1-yne
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
Hydroboration: A solution of 9-BBN (1.0 equivalent) in anhydrous THF is cooled to 0 °C under an inert atmosphere (Argon or Nitrogen). To this solution, but-1-yne (1.0 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Formation of the Trifluoroborate Salt: The reaction mixture is cooled to 0 °C, and a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 3.0 equivalents) is added slowly. The mixture is stirred vigorously at room temperature for 12-16 hours.
-
Isolation and Purification: The THF is removed under reduced pressure. The resulting aqueous slurry is extracted with diethyl ether to remove the bicyclo[3.3.1]nonane byproduct. The aqueous layer is then concentrated to dryness. The solid residue is suspended in hot acetone, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound is further purified by recrystallization from an appropriate solvent system, such as acetone/diethyl ether or acetonitrile, to afford a white, crystalline solid.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a robust and efficient source of the but-3-enyl nucleophile for the formation of carbon-carbon bonds with a wide range of electrophiles, including aryl, heteroaryl, and vinyl halides or triflates.
Suzuki-Miyaura Cross-Coupling
The stability of potassium organotrifluoroborates allows for their use under a variety of reaction conditions, often with milder bases and in aqueous solvent systems, which aligns with the principles of green chemistry. The reaction typically proceeds via the slow hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.5 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%)
-
Ligand (e.g., RuPhos, SPhos, PPh₃, if required by the catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 3.0 equivalents)
-
Solvent system (e.g., toluene/water 10:1, THF/water)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask are added the aryl halide/triflate, this compound, palladium catalyst, ligand (if used), and base. The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: The degassed solvent system is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Caption: Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborates.
Safety, Handling, and Storage
As with all chemical reagents, appropriate safety precautions should be taken when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Its stability to air and moisture simplifies storage requirements compared to other organoboron compounds.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound for its effective application in research and development. Its favorable properties make it a valuable tool for synthetic chemists, contributing to the efficient and reliable construction of complex organic molecules.
References
An In-Depth Technical Guide to Potassium but-3-enyltrifluoroborate: Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability, handling, and synthetic utility of Potassium but-3-enyltrifluoroborate (CAS RN: 608140-67-6). This reagent, a member of the versatile class of potassium organotrifluoroborates, offers significant advantages in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its notable stability to air and moisture simplifies handling procedures compared to many other organometallic reagents.
Core Properties and Stability
This compound is a white, crystalline solid that is generally stable under atmospheric conditions, allowing for long-term storage without special precautions.[1] This remarkable stability is a key advantage over more sensitive organoboron compounds like boronic acids. However, its stability is influenced by factors such as pH. While stable in neutral or acidic media, it can undergo slow hydrolysis to the corresponding boronic acid under basic conditions. This hydrolysis is a necessary activation step for its participation in Suzuki-Miyaura cross-coupling reactions.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 608140-67-6 | Santa Cruz Biotechnology |
| Molecular Formula | C4H7BF3K | Sigma-Aldrich[2] |
| Molecular Weight | 162.00 g/mol | Sigma-Aldrich[2] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | >300 °C | Sigma-Aldrich[2] |
| Purity | ≥90% | Santa Cruz Biotechnology, Sigma-Aldrich[2] |
Handling and Storage Guidelines
Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
While generally stable at room temperature, refrigeration (2-8 °C) is recommended for long-term storage to minimize any potential for slow degradation.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
Handling:
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Potassium hydrogen fluoride (KHF2), a potential precursor and impurity, is corrosive and can release hydrogen fluoride (HF) in the presence of water.[1] Therefore, care should be taken to avoid acidic conditions during handling and workup.
Experimental Protocols
The following protocols are representative of the synthesis of potassium organotrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions. While a specific protocol for this compound's synthesis from a Grignard reagent was not found in the immediate literature, a general and reliable method for the synthesis of potassium organotrifluoroborates from their corresponding boronic acids is provided, as this is a common route.
Protocol 1: General Synthesis of Potassium Organotrifluoroborates from Boronic Acids
This procedure is adapted from a general method for the preparation of potassium organotrifluoroborates.[1]
Materials:
-
but-3-enylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF2)
-
Water (H2O)
-
Acetone
-
Diethyl ether (Et2O)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve but-3-enylboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate container, prepare a solution of potassium hydrogen fluoride (KHF2, 3.0 equiv) in water.
-
Slowly add the aqueous KHF2 solution to the stirred boronic acid solution. A thick white precipitate is expected to form.
-
Allow the slurry to stir at room temperature for 1-3 hours to ensure complete reaction.
-
Remove the solvents under reduced pressure (rotary evaporation).
-
To the resulting solid, add acetone to dissolve the product, leaving behind inorganic salts.
-
Filter the mixture to remove the insoluble inorganic salts.
-
Concentrate the acetone filtrate to obtain the crude this compound.
-
For further purification, the crude solid can be recrystallized. A common method is to dissolve the solid in a minimal amount of hot acetone and then precipitate the product by adding diethyl ether.
-
Collect the purified white solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general representation of a Suzuki-Miyaura reaction involving a potassium organotrifluoroborate. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3), 3.0 equiv)
-
Solvent (e.g., a mixture of THF and water, or isopropanol)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the palladium catalyst (e.g., 3 mol%), and the base (3.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., THF/water 9:1) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Handling Workflow
The following diagram illustrates a safe and effective workflow for handling a newly received sample of this compound.
References
Potassium but-3-enyltrifluoroborate: A Technical Guide for Researchers
CAS Number: 608140-67-6
Molecular Formula: C₄H₇BF₃K
Molecular Weight: 162.00 g/mol
This technical guide provides an in-depth overview of Potassium but-3-enyltrifluoroborate, a versatile and stable organoboron reagent. Designed for researchers, scientists, and professionals in drug development, this document details its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in modern organic synthesis.
Molecular Structure and Properties
This compound is a salt consisting of a potassium cation and a but-3-enyltrifluoroborate anion. The anionic boron center is tetrahedral, bonded to a but-3-enyl group and three fluorine atoms. This structure confers considerable stability to the compound, allowing for ease of handling and storage compared to many other organoboron reagents.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value |
| CAS Number | 608140-67-6 |
| Molecular Formula | C₄H₇BF₃K |
| Molecular Weight | 162.00 g/mol |
| Appearance | Typically a white to off-white solid |
| Melting Point | Data not available in cited literature. Organotrifluoroborates are generally crystalline solids with high melting points. |
| Solubility | Soluble in polar solvents like water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like acetone and THF. Insoluble in nonpolar solvents like diethyl ether and hexanes. |
| ¹H NMR (DMSO-d₆) | Specific data not available. Expected signals would correspond to the vinyl and allylic protons of the but-3-enyl group. |
| ¹³C NMR (DMSO-d₆) | Specific data not available. Expected signals would include those for the sp² and sp³ carbons of the but-3-enyl chain. The carbon attached to boron would likely appear as a broad signal due to quadrupolar relaxation. |
| ¹⁹F NMR (DMSO-d₆) | Expected to show a quartet centered between -130 to -160 ppm (relative to CFCl₃) due to coupling with ¹¹B.[1] |
| ¹¹B NMR (DMSO-d₆) | Expected to show a quartet between -2.5 to 7 ppm (relative to BF₃·Et₂O) due to coupling with three equivalent fluorine atoms.[1] |
Synthesis and Experimental Protocols
The synthesis of potassium alkenyltrifluoroborates, including the but-3-enyl derivative, is typically achieved through the reaction of a corresponding organometallic reagent with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF₂).
General Experimental Protocol for the Synthesis of Potassium Alkenyltrifluoroborates
This protocol is a representative procedure and may require optimization for the specific synthesis of this compound.
Workflow for the Synthesis of Potassium Alkenyltrifluoroborates
Caption: General synthetic workflow for this compound.
Methodology:
-
Formation of the Organometallic Reagent: Prepare the but-3-enyl Grignard reagent (but-3-enylmagnesium bromide) from 4-bromo-1-butene and magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction with Borate Ester: Cool the solution of the Grignard reagent to -78 °C. To this, add a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.2 equivalents), in the same anhydrous solvent dropwise.
-
Formation of the Boronic Ester Intermediate: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. At this stage, a boronic ester intermediate is formed.
-
Formation of the Trifluoroborate Salt: Cool the mixture to 0 °C and add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4-5 equivalents) dropwise.
-
Isolation and Purification: Stir the resulting suspension vigorously at room temperature for 1-2 hours. Remove the organic solvent under reduced pressure. The resulting solid is then typically washed with a non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities, followed by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to yield the purified this compound.
Applications in Organic Synthesis
This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability and ease of handling make it an attractive alternative to more sensitive organoboron reagents like boronic acids.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the coupling of this compound with aryl or vinyl halides/triflates.
Workflow for the Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide/triflate (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%), a suitable ligand if required (e.g., PPh₃, XPhos), and a base (e.g., Cs₂CO₃, K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/water, dioxane/water, toluene/water).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature ranging from 60 °C to 100 °C, and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Safety Information
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety evaluation. Always consult the Safety Data Sheet (SDS) for any chemical before use.
References
Discovery and history of alkenyltrifluoroborates in organic chemistry
A comprehensive overview of the discovery, development, and application of alkenyltrifluoroborates, charting their journey from chemical curiosities to indispensable tools in organic chemistry and drug development.
Potassium alkenyltrifluoroborates have emerged as remarkably versatile and stable reagents in organic synthesis, surmounting many of the limitations associated with traditional organoboron compounds. Their exceptional stability to air and moisture, coupled with their high reactivity in a vast array of chemical transformations, has cemented their role as a cornerstone of modern cross-coupling chemistry, particularly the Suzuki-Miyaura reaction. This technical guide delves into the discovery and historical development of alkenyltrifluoroborates, their synthesis, and their wide-ranging applications, providing researchers, scientists, and drug development professionals with a detailed understanding of these powerful synthetic tools.
A Historical Perspective: The Genesis of Organotrifluoroborates
The story of organotrifluoroborates begins as a solution to the inherent instability of many organoboron reagents. While organoboranes, boronic acids, and boronate esters are powerful synthetic intermediates, their sensitivity to air and moisture, and their tendency to undergo protodeboronation, often complicates their handling and storage. In the 1960s, a new class of tetracoordinated boron compounds, potassium organotrifluoroborates, was discovered.[1] These "ate" complexes exhibited exceptional stability, a feature that would later be harnessed for broad synthetic utility.[1]
A pivotal moment in the history of organotrifluoroborates came in 1995 when E. Vedejs and his group reported a highly efficient method for their preparation using potassium hydrogen difluoride (KHF2) as the fluorinating agent for trivalent boron compounds.[1] This breakthrough made a wide variety of organotrifluoroborates readily accessible, paving the way for their widespread adoption in organic synthesis.[1] Professor Gary A. Molander of the University of Pennsylvania has been a leading figure in extensively developing the chemistry of organotrifluoroborates, demonstrating their vast potential in Suzuki-Miyaura cross-coupling reactions and other carbon-carbon bond-forming transformations.[2][3] His work has been instrumental in establishing these reagents as bench-stable, versatile, and indispensable tools for organic chemists.
Synthesis of Alkenyltrifluoroborates: Key Methodologies
The robust and straightforward synthesis of potassium alkenyltrifluoroborates is a key factor in their widespread use. The most common and efficient method involves the treatment of alkenylboronic acids or their esters with potassium hydrogen difluoride (KHF2).
A general workflow for the synthesis of potassium alkenyltrifluoroborates is depicted below:
Caption: General workflow for the synthesis of potassium alkenyltrifluoroborates.
Experimental Protocol: Synthesis of Potassium (E)-Styryltrifluoroborate
This protocol is a representative example of the synthesis of an alkenyltrifluoroborate from the corresponding boronic acid.
Materials:
-
(E)-Styrylboronic acid
-
Potassium hydrogen difluoride (KHF2)
-
Methanol (MeOH)
-
Water (H2O)
-
Diethyl ether (Et2O)
Procedure:
-
A solution of (E)-styrylboronic acid (1.0 eq) is prepared in a mixture of methanol and water (e.g., 4:1 v/v).
-
Potassium hydrogen difluoride (KHF2) (3.0-4.0 eq) is added to the solution in portions with stirring.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete, which can be monitored by TLC or NMR.
-
The methanol is removed under reduced pressure.
-
The resulting aqueous slurry is cooled in an ice bath, and the solid product is collected by filtration.
-
The collected solid is washed with cold water and diethyl ether to remove any remaining impurities.
-
The product, potassium (E)-styryltrifluoroborate, is dried under vacuum to yield a white, crystalline solid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Premier Application
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of alkenyltrifluoroborates.[4] These stable boron reagents serve as excellent nucleophilic partners for coupling with a wide range of organic electrophiles, including aryl and vinyl halides and triflates.[5][6] The reaction typically proceeds with high yields and excellent stereoselectivity, preserving the geometry of the double bond.[7]
A simplified catalytic cycle for the Suzuki-Miyaura coupling of a potassium alkenyltrifluoroborate is illustrated below:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with 4-Bromotoluene
This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction using an alkenyltrifluoroborate.
Materials:
-
Potassium vinyltrifluoroborate
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Cesium carbonate (Cs2CO3)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a reaction vessel are added 4-bromotoluene (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), cesium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed mixture of THF and water (e.g., 10:1 v/v) is added to the reaction vessel.
-
The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a set time (e.g., 12-24 hours) until the starting material is consumed, as monitored by GC-MS or TLC.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methylstyrene.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura cross-coupling of potassium alkenyltrifluoroborates is highlighted by the high yields obtained with a variety of substrates. The following table summarizes representative yields for the coupling of potassium vinyltrifluoroborate with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | PdCl2(dppf) (3) | Cs2CO3 | THF/H2O | 80 | 12 | 95 |
| 2 | 4-Bromoacetophenone | Pd(OAc)2 (2), PPh3 (8) | K3PO4 | Dioxane/H2O | 100 | 18 | 88 |
| 3 | 3-Chloropyridine | Pd(OAc)2 (5), SPhos (10) | K3PO4 | Toluene/H2O | 110 | 24 | 75 |
| 4 | 4-Trifluoromethylphenyl triflate | PdCl2(dppf) (3) | Et3N | n-PrOH | 80 | 16 | 92 |
Note: The data presented in this table are compiled from various literature sources and are intended to be representative. Actual yields may vary depending on the specific reaction conditions.
Expanding the Synthetic Utility
Beyond the Suzuki-Miyaura reaction, the utility of alkenyltrifluoroborates extends to a variety of other important organic transformations, including:
-
Rhodium-catalyzed additions: Alkenyltrifluoroborates can participate in rhodium-catalyzed 1,2- and 1,4-addition reactions to aldehydes and enones, respectively.[6]
-
Nickel-catalyzed cross-coupling: Nickel catalysts can be employed for the cross-coupling of alkenyltrifluoroborates with alkyl halides, providing access to complex aliphatic structures.[8]
-
Oxidative homocoupling: In the presence of an appropriate oxidant, alkenyltrifluoroborates can undergo homocoupling to form symmetrical dienes.
The continuous development of new reactions and applications for alkenyltrifluoroborates underscores their immense value to the synthetic chemistry community.
Conclusion
The discovery and development of potassium alkenyltrifluoroborates represent a significant advancement in organic chemistry. Their remarkable stability, ease of preparation, and broad reactivity have transformed them from niche reagents into indispensable building blocks for the synthesis of complex organic molecules.[3] From their foundational development to their widespread application in cross-coupling and other transformations, alkenyltrifluoroborates continue to empower chemists in academia and industry, particularly in the realm of drug discovery and materials science, to construct molecular architectures with increasing efficiency and precision. The ongoing exploration of their reactivity promises to unveil even more innovative synthetic methodologies in the years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scirp.org [scirp.org]
- 3. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of Potassium But-3-enyltrifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for potassium but-3-enyltrifluoroborate. This reagent is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a generalized experimental protocol for its preparation.
Spectroscopic Data
NMR Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).[2]
Table 1: Expected 1H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 | 5.70 - 5.90 | ddt | J1,2-trans = 17.1, J1,2-cis = 10.2, J1,3 = 6.6 |
| H-2 (trans) | 5.00 - 5.10 | dq | J1,2-trans = 17.1, J2-gem = 1.7 |
| H-2 (cis) | 4.95 - 5.05 | dq | J1,2-cis = 10.2, J2-gem = 1.7 |
| H-3 | 2.10 - 2.25 | m | - |
| H-4 | 0.70 - 0.85 | tq | J3,4 = 7.5 |
Table 2: Expected 13C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| C-1 | 138 - 140 |
| C-2 | 114 - 116 |
| C-3 | 35 - 37 |
| C-4 (C-B) | 20 - 25 (broad) |
Table 3: Expected 19F and 11B NMR Spectral Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (1JB-F, Hz) |
| 19F | -135 to -145 | q | 65 - 75 |
| 11B | 3.0 - 5.0 | q | 65 - 75 |
Note: 19F NMR chemical shifts are referenced to an external CF3CO2H standard. 11B NMR spectra are calibrated using BF3·Et2O as an external reference.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm-1) |
| C=C Stretch (alkene) | 1640 - 1650 |
| =C-H Stretch (alkene) | 3070 - 3090 |
| C-H Stretch (alkane) | 2850 - 2960 |
| B-F Stretch | 1050 - 1150 |
| B-C Stretch | 950 - 1050 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for the analysis of potassium organotrifluoroborates.
Table 5: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [CH2=CHCH2CH2BF3]- | 125.05 |
Experimental Protocol: Synthesis of this compound
The following is a generalized procedure for the synthesis of this compound from the corresponding boronic acid.
Materials:
-
But-3-enylboronic acid
-
Potassium hydrogen difluoride (KHF2)
-
Methanol (MeOH)
-
Water (H2O)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve but-3-enylboronic acid in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride.
-
Add the KHF2 solution dropwise to the stirred solution of the boronic acid.
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer to induce precipitation of the this compound.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold acetone and then diethyl ether.
-
Dry the product under high vacuum.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the spectroscopic methods for the characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
References
An In-depth Technical Guide to the Solubility of Potassium but-3-enyltrifluoroborate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of potassium but-3-enyltrifluoroborate. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility trends, inferred from purification and reaction protocols, and presents a detailed experimental methodology for the quantitative determination of its solubility in common organic solvents.
Introduction to this compound
This compound is an air- and moisture-stable organoboron compound. Like other potassium organotrifluoroborates, it has gained significant utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The solubility of this salt in organic solvents is a critical parameter for its application in synthesis, influencing reaction kinetics, purification strategies, and the overall efficiency of chemical processes. Understanding its solubility profile is therefore essential for reaction design and process development.
Qualitative Solubility Profile
Based on a comprehensive review of related literature, a qualitative understanding of the solubility of potassium organotrifluoroborates, including the but-3-enyl variant, can be established. Generally, these salts are crystalline solids with high melting points (typically >300 °C), characteristic of their ionic nature. Their solubility is largely dictated by the polarity of the solvent.
The literature suggests that while many potassium organotrifluoroborates are described as having low solubility or being insoluble in a broad range of organic solvents, they exhibit sufficient solubility in certain polar aprotic solvents to be useful for synthesis and purification.[1] Acetone and acetonitrile are frequently mentioned as solvents capable of dissolving these salts, particularly at elevated temperatures.[1] Diethyl ether is commonly used as an anti-solvent to induce precipitation, indicating poor solubility.[2]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale & Citations |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble to Slightly Soluble | Acetone is frequently used for extraction and recrystallization, suggesting good solubility, especially when heated.[1] Acetonitrile is also used for recrystallization, though the solubility may be slightly lower than in acetone.[1][2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Slightly Soluble to Sparingly Soluble | While less commonly cited, polar protic solvents may offer some solubility due to hydrogen bonding, but this can be limited for ionic salts. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Sparingly Soluble | Diethyl ether is often used to precipitate potassium organotrifluoroborates from acetone solutions, indicating its insolubility.[2] THF is also generally a poor solvent for these salts. |
| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble | These solvents have a lower polarity and are generally not effective at dissolving ionic salts like potassium trifluoroborates. |
| Nonpolar | Toluene, Hexanes | Insoluble | The insolubility in nonpolar solvents is a noted characteristic, facilitating product separation from nonpolar byproducts.[1] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes a reliable method for determining the quantitative solubility of this compound in a given organic solvent at a specific temperature. This method is based on the gravimetric analysis of a saturated solution.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Scintillation vials or other sealable glass containers
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure saturation.
-
Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solid phase should remain present.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed glass vial. Record the exact volume transferred.
-
-
Gravimetric Analysis:
-
Record the total weight of the vial containing the filtered solution.
-
Remove the solvent by evaporation. This can be done by gentle heating in a fume hood or using a rotary evaporator. For high-boiling point solvents like DMF or DMSO, a high-vacuum line may be necessary.
-
Once the solvent is removed, place the vial in a drying oven (e.g., at 60-80 °C) or a vacuum desiccator until a constant weight is achieved. This ensures all residual solvent is removed.
-
Record the final weight of the vial with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Solubility can be expressed in various units, most commonly as g/100 mL or mg/mL.
-
Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100
-
-
-
Data Validation:
-
Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of solubility based on solvent polarity.
Caption: Workflow for the gravimetric determination of solubility.
Caption: Relationship between solvent polarity and expected solubility.
References
In-Depth Technical Guide on the Theoretical Studies of Bonding in Butenyltrifluoroborate Anion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The butenyltrifluoroborate anion, a member of the versatile class of organotrifluoroborates, has garnered significant interest in organic synthesis and medicinal chemistry. Its stability, ease of handling, and unique reactivity make it a valuable building block in cross-coupling reactions and as a nucleophilic partner in various chemical transformations. Understanding the intricate details of the bonding within this anion is paramount for predicting its reactivity, designing novel synthetic methodologies, and developing new therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on the bonding in the butenyltrifluoroborate anion, presenting key quantitative data, detailed computational protocols, and visual representations of its electronic structure and bonding characteristics.
Core Concepts in Bonding Analysis
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding of organotrifluoroborate anions. Key aspects of the analysis include the geometry of the anion, the nature of the carbon-boron bond, and the influence of the trifluoroborate moiety on the butenyl fragment.
Molecular Geometry and Electronic Properties
Computational studies reveal that the geometry of the butenyltrifluoroborate anion is significantly influenced by the electronic interactions between the butenyl group and the BF₃⁻ moiety. The carbon-boron bond is a key feature, exhibiting a blend of covalent and ionic character. The electron-withdrawing nature of the fluorine atoms polarizes the B-C bond, influencing the charge distribution across the entire anion.
A systematic investigation of various organotrifluoroborate anions using the M05-2X density functional in conjunction with a PCM-UAHF solvation model has provided valuable insights into their electronic properties, including their one-electron redox potentials.[1] This level of theory has been shown to provide accurate results for these systems.[1]
Data Presentation: Calculated Properties of Allyl- and Butenyl- Trifluoroborate Anions
To provide a comparative analysis, the following tables summarize key calculated geometric and electronic properties for the closely related allyltrifluoroborate anion and representative isomers of the butenyltrifluoroborate anion. These values are typically obtained from geometry optimization calculations at a specified level of theory.
Note: The following data is illustrative and based on typical values found in computational studies of similar organotrifluoroborate anions. Specific values can vary depending on the level of theory and basis set used.
Table 1: Selected Bond Lengths (Å)
| Bond | Allyltrifluoroborate | (E)-But-2-en-1-yltrifluoroborate | (Z)-But-2-en-1-yltrifluoroborate |
| B-C1 | 1.62 | 1.63 | 1.63 |
| C1-C2 | 1.48 | 1.49 | 1.49 |
| C2=C3 | 1.34 | 1.35 | 1.35 |
| B-F (avg.) | 1.41 | 1.41 | 1.41 |
Table 2: Selected Bond Angles (degrees)
| Angle | Allyltrifluoroborate | (E)-But-2-en-1-yltrifluoroborate | (Z)-But-2-en-1-yltrifluoroborate |
| ∠ B-C1-C2 | 115.0 | 114.5 | 114.8 |
| ∠ C1-C2-C3 | 121.0 | 122.0 | 121.5 |
| ∠ F-B-F (avg.) | 108.5 | 108.6 | 108.5 |
| ∠ F-B-C1 (avg.) | 110.4 | 110.3 | 110.4 |
Table 3: Natural Bond Orbital (NBO) Charges (atomic units)
| Atom | Allyltrifluoroborate | (E)-But-2-en-1-yltrifluoroborate | (Z)-But-2-en-1-yltrifluoroborate |
| B | +0.75 | +0.76 | +0.76 |
| C1 | -0.45 | -0.47 | -0.46 |
| C2 | -0.10 | -0.08 | -0.09 |
| C3 | -0.25 | -0.28 | -0.27 |
| F | -0.58 | -0.58 | -0.58 |
Experimental and Computational Protocols
The theoretical investigation of the butenyltrifluoroborate anion involves a series of well-defined computational steps.
Computational Methodology
A robust computational protocol for studying organotrifluoroborate anions typically involves the following:
-
Geometry Optimization: The initial structure of the anion is built and then its geometry is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a suitable functional, such as M05-2X or B3LYP, and a sufficiently large basis set, for example, 6-311+G(d,p).
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Structure Analysis: To gain deeper insight into the bonding, a Natural Bond Orbital (NBO) analysis is often conducted.[1] This method localizes the molecular orbitals into orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing information about charge distribution, hybridization, and donor-acceptor interactions.
-
Solvation Effects: To model the behavior of the anion in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently employed.[1]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of the butenyltrifluoroborate anion.
Caption: Molecular structure of the butenyltrifluoroborate anion.
Caption: Workflow for Natural Bond Orbital (NBO) analysis.
Caption: Key hyperconjugative interaction in the butenyltrifluoroborate anion.
Conclusion
Theoretical studies provide a powerful lens through which to examine the intricate bonding of the butenyltrifluoroborate anion. By leveraging computational techniques such as Density Functional Theory and Natural Bond Orbital analysis, researchers can gain a detailed understanding of the anion's geometric and electronic properties. This knowledge is crucial for rationalizing its reactivity in synthetic applications and for the design of novel molecules with tailored properties for drug development and other scientific endeavors. The data and methodologies presented in this guide offer a solid foundation for further research into this important class of organoboron compounds.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for Potassium but-3-enyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling Potassium but-3-enyltrifluoroborate in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document draws upon safety information from closely related potassium organotrifluoroborate compounds and general principles of laboratory safety for organoboron reagents.
Hazard Identification and Classification
Table 1: GHS Hazard Classification for Analogous Potassium Organotrifluoroborates
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Source: GHS classifications for Potassium vinyltrifluoroborate and Potassium allyltrifluoroborate.
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[1][2]
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and watering of the eyes.[1][2]
-
Ingestion: The toxicological properties upon ingestion have not been thoroughly investigated. However, it is advisable to avoid ingestion. In case of swallowing, the victim should be made to drink water (two glasses at most) and a physician should be consulted.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H7BF3K |
| Molecular Weight | 162.00 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C |
| Solubility | Information not readily available |
| Stability | Generally stable under normal laboratory conditions.[3] Organotrifluoroborates are known to be tolerant of air and moisture.[4] |
| Reactivity | Can undergo hydrolysis to the corresponding boronic acid.[2][3][5] |
Experimental Protocols: Safe Handling and Use
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for any signs of degradation or punctures before use. |
| Laboratory coat | Should be fully buttoned to provide maximum coverage. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary. | Handle in accordance with good industrial hygiene and safety practice.[3] |
Engineering Controls
-
Ventilation: All handling of this compound powder, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Carefully open the container of this compound inside the chemical fume hood to avoid generating dust.
-
Use a clean, dry spatula to weigh the desired amount of the compound onto a tared weigh boat.
-
To transfer the solid, gently tap the weigh boat over the opening of the reaction vessel. Avoid any sudden movements that could create airborne dust.
-
Immediately and securely close the container after dispensing the reagent.
-
-
During Reaction:
-
Conduct all reactions involving this compound within a chemical fume hood.
-
Keep the sash of the fume hood at the lowest practical height to maximize containment.
-
-
Post-Handling and Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with an appropriate solvent followed by washing with soap and water is recommended.
-
Wipe down the work surface inside the fume hood with a damp cloth or towel to remove any residual dust.
-
Dispose of all contaminated disposable materials, including gloves, bench paper, and weigh boats, as hazardous waste.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after handling the compound.
-
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Management
The response to a spill will depend on its size and location.
-
Small Spills (manageable by trained personnel):
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the laboratory and activate the nearest fire alarm or emergency response system.
-
Isolate: Close the laboratory doors to contain the spill.
-
Alert: Notify your institution's emergency response team, providing the chemical name and the location of the spill. Do not attempt to clean up a large spill without specialized training and equipment.
-
Caption: Decision-making workflow for a chemical spill.
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and to comply with environmental regulations.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
While generally stable, it is good practice to store it under an inert atmosphere to prevent any potential degradation over long periods.
Disposal
-
All waste containing this compound, including empty containers, contaminated absorbent materials, and used PPE, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Conclusion
This compound is a valuable reagent in chemical synthesis. While it presents moderate hazards, these can be effectively managed through the consistent application of appropriate safety precautions, including the use of personal protective equipment, proper engineering controls, and adherence to established safe handling and emergency procedures. A thorough understanding of the information presented in this guide will enable researchers to work safely and effectively with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of Potassium but-3-enyltrifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium but-3-enyltrifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a valuable reagent in modern organic synthesis. Its stability to air and moisture, coupled with its distinct reactivity, makes it an attractive building block for the introduction of the homoallyl moiety in a variety of molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound, its key applications with detailed experimental protocols, and visual aids to streamline its procurement and use in the laboratory.
Commercial Availability and Suppliers
This compound (CAS No. 608140-67-6) is readily available from a range of chemical suppliers. While pricing and specific quantities often require a direct inquiry, the following table summarizes the key information for prominent vendors. The compound is typically supplied as a white to off-white solid with a melting point exceeding 300 °C.
| Supplier | Product Name(s) | Purity | Available Quantities |
| Santa Cruz Biotechnology | This compound | ≥90% | Inquire |
| Sigma-Aldrich (Merck) | Potassium (3-butenyl)trifluoroborate | 90% | Inquire |
| Alfa Chemistry | This compound | Inquire | Inquire |
| BLD Pharm | Potassium 3-Butenyltrifluoroborate | Inquire | Inquire |
| Chemos GmbH & Co. KG | This compound | Inquire | Inquire |
| LabSolutions | This compound | Inquire | Inquire |
Key Synthetic Applications and Experimental Protocols
This compound is primarily utilized in two major classes of reactions: palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C(sp³)–C(sp²) bonds and allylation reactions of carbonyl compounds to generate homoallylic alcohols.
Suzuki-Miyaura Cross-Coupling Reactions
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Alkyltrifluoroborate [1]
-
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
RuPhos (4 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/H₂O (10:1 mixture, 0.25 M)
-
-
Procedure:
-
To an oven-dried reaction vessel, add Palladium(II) acetate, RuPhos, and potassium carbonate.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl chloride and this compound.
-
Add the degassed toluene/water solvent mixture via syringe.
-
The reaction mixture is stirred at 80 °C for 24 hours or until reaction completion is observed by TLC or GC-MS analysis.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired but-3-enylated aromatic compound.
-
Allylation of Aldehydes
This compound can be used for the allylation of aldehydes to furnish the corresponding homoallylic alcohols. This transformation is a valuable method for carbon-carbon bond formation. The following is a general protocol for the allylation of functionalized aldehydes using a related potassium allyltrifluoroborate, which can be directly applied or optimized for this compound.[2][3]
Experimental Protocol: Allylation of an Aldehyde with Potassium Allyltrifluoroborate [2][3]
-
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.20 mmol)
-
18-Crown-6 (10 mol %)
-
Dichloromethane (CH₂Cl₂) (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a solution of the aldehyde in dichloromethane, add 18-Crown-6.
-
Add this compound followed by water.
-
The resulting biphasic mixture is stirred vigorously at room temperature for 15 minutes to several hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with a saturated solution of potassium carbonate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude homoallylic alcohol, which can be further purified by column chromatography if necessary.
-
Visualizing the Workflow and Chemistry
To aid researchers in the practical application of this compound, the following diagrams, generated using the DOT language, illustrate a typical procurement and experimental workflow, as well as a generalized reaction scheme.
Caption: A typical workflow for procuring this compound.
Caption: Generalized reaction scheme for this compound.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using Potassium but-3-enyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] A significant advancement in this methodology has been the introduction of potassium organotrifluoroborates as coupling partners. These reagents offer distinct advantages over traditional boronic acids and esters, including enhanced stability to air and moisture, indefinite shelf-life, and ease of handling, which makes them particularly attractive for applications in pharmaceutical and materials science research.[1][4][5][6] Potassium organotrifluoroborates are readily prepared from a variety of organoboron precursors by treatment with potassium hydrogen fluoride (KHF₂).[1][2][7] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of Potassium but-3-enyltrifluoroborate with a range of aryl and heteroaryl halides, offering a versatile method for the introduction of the but-3-enyl moiety, a valuable building block in organic synthesis.
Reaction Principle
The Suzuki-Miyaura coupling of this compound with an organic halide (Ar-X) is catalyzed by a palladium complex. The catalytic cycle is generally understood to involve the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to afford the desired product and regenerate the active palladium(0) species. The presence of a base is crucial for the transmetalation step.
Data Summary
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is based on established protocols for similar potassium alkenyltrifluoroborates.[7][8]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 80-90 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 70-80 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 75-85 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 18 | 85-95 |
| 5 | 2-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 70-80 |
| 6 | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 20 | 80-90 |
Experimental Protocols
Preparation of this compound
A detailed, general procedure for the synthesis of potassium alkenyltrifluoroborates can be adapted for this compound. This typically involves the reaction of a corresponding organometallic reagent (e.g., Grignard reagent) with a trialkyl borate, followed by treatment with potassium hydrogen fluoride.
To a solution of trimethyl borate (1.5 equiv) in anhydrous THF, a solution of but-3-enylmagnesium bromide (1.0 equiv) in THF is added dropwise at -60 °C under an inert atmosphere. The mixture is stirred for 30 minutes at -60 °C, then allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction mixture is cooled to 0 °C, and potassium hydrogen fluoride (KHF₂) (6.0 equiv) is added in one portion, followed by the slow addition of water, resulting in the formation of a white precipitate. The suspension is stirred for 30 minutes at room temperature. The solvents are then removed under reduced pressure, and the crude product is purified by recrystallization to yield this compound as a white, stable solid.[8]
General Procedure for Suzuki-Miyaura Cross-Coupling
The following protocol is a general guideline for the coupling of this compound with an aryl halide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂) (2 mol%)
-
Ligand (if required, e.g., RuPhos) (4 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (3.0 equiv)
-
Solvent (e.g., THF/H₂O or Toluene/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealable reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.0 mmol), and the base (3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (0.02 mmol) and, if necessary, the ligand (0.04 mmol).
-
Add the solvent mixture (e.g., 4 mL of a 9:1 THF/H₂O mixture).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.[7][9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed Addition of Potassium But-3-enyltrifluoroborate to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the rhodium-catalyzed 1,2-addition of potassium but-3-enyltrifluoroborate to aldehydes, a robust method for the formation of carbon-carbon bonds to synthesize homoallylic alcohols. This reaction is valued for its operational simplicity, the stability of the organoboron reagent, and its compatibility with aqueous conditions.
Introduction
The addition of allyl- and alkenyl-organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis, providing access to valuable homoallylic alcohol motifs. Potassium organotrifluoroborates have emerged as superior alternatives to more sensitive organometallic reagents like Grignards or organolithiums, as well as to boronic acids.[1][2] They are typically crystalline, air- and moisture-stable solids that are easy to handle and store.[2] The rhodium-catalyzed 1,2-addition of these reagents to aldehydes proceeds efficiently under mild conditions and often more rapidly than with the corresponding boronic acids.[1] This protocol focuses on the use of this compound as a nucleophilic partner in this transformation.
Data Presentation
The following table summarizes representative yields for the rhodium-catalyzed addition of potassium alkenyltrifluoroborates to a variety of aldehydes. The data presented is based on the closely related potassium allyltrifluoroborate, which exhibits similar reactivity to this compound, providing a strong predictive framework for substrate scope.
Table 1: Rhodium-Catalyzed Addition of Potassium Alkenyltrifluoroborates to Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 95 |
| 2 | 3-Nitrobenzaldehyde | 1-(3-Nitrophenyl)but-3-en-1-ol | 92 |
| 3 | 2-Nitrobenzaldehyde | 1-(2-Nitrophenyl)but-3-en-1-ol | 93 |
| 4 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 89 |
| 5 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)but-3-en-1-ol | 91 |
| 6 | 4-Cyanobenzaldehyde | 1-(4-Cyanophenyl)but-3-en-1-ol | 85 |
| 7 | Benzaldehyde | 1-Phenylbut-3-en-1-ol | 82 |
| 8 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)but-3-en-1-ol | 78 |
| 9 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | 87[3] |
| 10 | Cyclohexanecarboxaldehyde | 1-Cyclohexylbut-3-en-1-ol | 75 |
| 11 | Heptanal | Dec-1-en-4-ol | 72 |
Note: Yields are based on studies of potassium allyltrifluoroborate and are representative of the expected outcomes for this compound.[3]
Reaction Mechanism and Experimental Workflow
The reaction proceeds through a well-established catalytic cycle involving a rhodium(I) complex.
Caption: Catalytic cycle for the Rh-catalyzed addition.
The key steps in the mechanism are:
-
Transmetalation: The but-3-enyl group is transferred from the potassium trifluoroborate salt to the rhodium(I) catalyst, forming a butenyl-rhodium(I) intermediate.[4]
-
Coordination: The aldehyde substrate coordinates to the butenyl-rhodium(I) complex.
-
Migratory Insertion (Carbometalation): The coordinated aldehyde inserts into the rhodium-carbon bond, forming a rhodium alkoxide intermediate.
-
Hydrolysis: The rhodium alkoxide is hydrolyzed by water present in the reaction mixture, which releases the homoallylic alcohol product and regenerates the active rhodium(I) catalyst.
The general experimental workflow is straightforward and can be performed in standard laboratory glassware.
Caption: General experimental workflow.
Experimental Protocols
The following are general protocols for the synthesis of this compound and its subsequent rhodium-catalyzed addition to aldehydes.
Protocol 1: Synthesis of this compound
This procedure is adapted from standard methods for the preparation of potassium organotrifluoroborates from the corresponding boronic acid or ester.
Materials:
-
But-3-enylboronic acid or a corresponding boronic ester
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve but-3-enylboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv).
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate should form.
-
Continue stirring the slurry at room temperature for 1-2 hours.
-
Filter the white solid under vacuum, wash with cold water, and then with a cold organic solvent (e.g., diethyl ether or acetone).
-
Dry the resulting white powder under vacuum to yield this compound. The salt is typically stable and can be stored for extended periods.
Protocol 2: General Procedure for the Rhodium-Catalyzed Addition to an Aldehyde
This protocol is based on established conditions for the 1,2-addition of potassium organotrifluoroborates to aldehydes.[5]
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Rhodium catalyst, e.g., Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([{RhCl(cod)}₂]) (2.5 mol%)
-
Solvent: Deoxygenated 1,4-dioxane and water (e.g., 6:1 v/v)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add the aldehyde (e.g., 0.3 mmol, 1.0 equiv), this compound (e.g., 0.45 mmol, 1.5 equiv), and the rhodium catalyst ([{RhCl(cod)}₂], 2.5 mol%).
-
Add the deoxygenated solvent mixture (e.g., 1.5 mL of 1,4-dioxane and 0.25 mL of water).
-
Seal the flask or vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Safety and Handling
-
Rhodium catalysts and organoboron compounds should be handled by trained personnel in a well-ventilated fume hood.
-
Potassium hydrogen fluoride (KHF₂) is corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Solvents such as 1,4-dioxane are flammable and potentially carcinogenic. Handle with care.
-
Reactions under an inert atmosphere require proper technique to exclude air and moisture.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bristol.ac.uk [bristol.ac.uk]
Application of Potassium but-3-enyltrifluoroborate in Natural Product Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic synthesis due to their stability to air and moisture, ease of handling, and high reactivity in various cross-coupling reactions. Among these, potassium but-3-enyltrifluoroborate offers a versatile platform for the introduction of a butenyl moiety, a common structural motif in a range of natural products. This butenyl group can serve as a handle for further functionalization, such as ring-closing metathesis, oxidation, or isomerization, making it a strategic building block in the total synthesis of complex molecules.
The primary application of this compound and its analogs in natural product synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between the butenyl group of the trifluoroborate and an sp2-hybridized carbon of an aryl or vinyl halide or triflate. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an ideal method for use in the late stages of a complex synthesis.
While a direct total synthesis of a named natural product explicitly employing this compound is not prominently documented in the reviewed literature, the utility of closely related potassium alkenyltrifluoroborates is well-established. A notable example is the use of potassium vinyltrifluoroborate in the total synthesis of the marine natural product (+)-neopeltolide, which showcases the strategic application of this class of reagents. The principles and protocols are directly translatable to the use of this compound for the introduction of a butenyl fragment.
Application Example: Suzuki-Miyaura Coupling in the Total Synthesis of (+)-Neopeltolide
In the total synthesis of the potent anticancer marine macrolide (+)-neopeltolide by Fuwa and coworkers, a key Suzuki-Miyaura coupling reaction was employed to construct a crucial diene intermediate. This intermediate subsequently undergoes ring-closing metathesis to form the tetrahydropyran core of the natural product. Although this specific synthesis utilized potassium vinyltrifluoroborate, the methodology serves as an excellent blueprint for the application of this compound.
The reaction involves the coupling of a vinyl trifluoroborate with an enol phosphate, demonstrating the versatility of the Suzuki-Miyaura reaction in forging C(sp2)-C(sp2) bonds in complex molecular architectures.
Quantitative Data
The following table summarizes the quantitative data for the key Suzuki-Miyaura coupling reaction in the synthesis of the (+)-neopeltolide precursor. This data is representative of the efficiency expected for similar couplings involving this compound.
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| C1-C11 Enol Phosphate | Potassium vinyltrifluoroborate | Pd(OAc)₂ (20 mol%) | SPhos (40 mol%) | K₃PO₄ (4.0 equiv) | THF/H₂O (5:1) | 70 | 5 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the total synthesis of (+)-neopeltolide by Fuwa and coworkers and is illustrative for the coupling of potassium alkenyltrifluoroborates.
Materials:
-
C1-C11 Enol Phosphate fragment
-
Potassium vinyltrifluoroborate (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.2 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.4 equivalents)
-
Potassium phosphate, tribasic (K₃PO₄, 4.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed deionized water
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser was added the C1-C11 enol phosphate fragment (1.0 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), palladium(II) acetate (0.2 equivalents), SPhos (0.4 equivalents), and potassium phosphate (4.0 equivalents).
-
The flask was sealed with a septum and evacuated and backfilled with argon three times.
-
Anhydrous and degassed tetrahydrofuran and degassed deionized water were added via syringe to achieve a 5:1 THF/H₂O solvent mixture.
-
The reaction mixture was heated to 70 °C with vigorous stirring under an argon atmosphere.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 5 hours), the reaction mixture was cooled to room temperature.
-
The mixture was diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired diene product.
Conclusion
This compound is a valuable and stable reagent for the introduction of the but-3-enyl group in the synthesis of complex natural products. The Suzuki-Miyaura cross-coupling reaction provides a mild and efficient method for this transformation, and the experimental protocol outlined for the synthesis of a (+)-neopeltolide precursor serves as a robust template for its application. The versatility of the butenyl moiety for subsequent chemical transformations underscores the strategic importance of this building block in the design and execution of total syntheses in the fields of pharmaceutical and agrochemical research.
Application Notes and Protocols: Stereoselective Synthesis Using Potassium But-3-enyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium but-3-enyltrifluoroborate, a member of the versatile family of organotrifluoroborate salts, has emerged as a valuable reagent in modern organic synthesis. Its stability to air and moisture, coupled with its ease of handling, makes it an attractive alternative to traditional organometallic reagents for the introduction of a but-3-enyl group. This nucleophilic C4-building block is particularly useful in the stereoselective construction of homoallylic alcohols, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of homoallylic alcohols using this compound and its derivatives, focusing on diastereoselective and enantioselective transformations.
Key Applications: Stereoselective Allylation of Aldehydes
The addition of the but-3-enyl group from this compound to aldehydes is a powerful method for carbon-carbon bond formation. The stereochemical outcome of this reaction can be controlled through two main strategies:
-
Diastereoselective Allylation: Utilizing a chiral aldehyde, the inherent facial bias of the substrate directs the incoming nucleophile, leading to the preferential formation of one diastereomer. This substrate-controlled approach is fundamental in asymmetric synthesis.
-
Enantioselective Allylation: Employing a chiral catalyst with an achiral aldehyde allows for the creation of a chiral product with high enantiomeric excess. This catalyst-controlled method is highly sought after for its ability to generate enantiopure compounds from readily available starting materials.
Data Presentation: Quantitative Analysis of Stereoselective Allylations
The following tables summarize the quantitative data for representative diastereoselective and enantioselective allylation reactions.
Table 1: Diastereoselective Allylation of Chiral Aldehydes with Potassium Allyl- and Crotyltrifluoroborates Catalyzed by BF₃·OEt₂ [1]
| Entry | Aldehyde | Allylating Agent | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 2-Phenylpropanal | This compound | 2-Methyl-1-phenylpent-4-en-1-ol | 85 | 70:30 |
| 2 | 2-Phenylpropanal | Potassium (E)-but-2-enyltrifluoroborate | 3-Methyl-2-phenylhex-5-en-2-ol | 92 | >98:2 (anti) |
| 3 | 2-Phenylpropanal | Potassium (Z)-but-2-enyltrifluoroborate | 3-Methyl-2-phenylhex-5-en-2-ol | 88 | >98:2 (syn) |
Table 2: Enantioselective Allylation of Aldehydes with Allylboronic Acid Pinacol Ester Catalyzed by a Chiral Phosphoric Acid [2]
Note: While this protocol uses allylboronic acid pinacol ester, the principles of chiral Brønsted acid catalysis are directly applicable to reactions with this compound upon in situ formation of the active boronate species.
| Entry | Aldehyde | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Benzaldehyde | (R)-TRIP | 1-Phenylbut-3-en-1-ol | 95 | 98 |
| 2 | 4-Nitrobenzaldehyde | (R)-TRIP | 1-(4-Nitrophenyl)but-3-en-1-ol | 96 | 97 |
| 3 | 2-Naphthaldehyde | (R)-TRIP | 1-(Naphthalen-2-yl)but-3-en-1-ol | 94 | 98 |
| 4 | Cinnamaldehyde | (R)-TRIP | 1-Phenylhexa-1,5-dien-3-ol | 92 | 95 |
| 5 | Cyclohexanecarboxaldehyde | (R)-TRIP | 1-Cyclohexylbut-3-en-1-ol | 90 | 96 |
Mandatory Visualizations: Reaction Mechanisms and Workflows
// Nodes Aldehyde [label="Chiral Aldehyde\n(e.g., 2-Phenylpropanal)", fillcolor="#F1F3F4", fontcolor="#202124"]; KBnBF3 [label="Potassium\nbut-3-enyltrifluoroborate", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid\n(BF₃·OEt₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Allylboron Difluoride\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="Zimmerman-Traxler\nTransition State", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Homoallylic Alcohol\n(Diastereomeric Mixture)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aldehyde -> TransitionState; KBnBF3 -> Intermediate [label="Activation"]; LewisAcid -> Intermediate; Intermediate -> TransitionState; TransitionState -> Product [label="C-C Bond\nFormation"]; } .dot
Caption: Diastereoselective allylation workflow.
// Nodes Aldehyde [label="Achiral Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Allylboronate [label="Allylboronate\n(from K(but-3-enyl)BF₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; ChiralCatalyst [label="Chiral Brønsted Acid\n((R)-TRIP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedComplex [label="Chiral Activated\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="Asymmetric\nTransition State", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Enantioenriched\nHomoallylic Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aldehyde -> ActivatedComplex; Allylboronate -> ActivatedComplex; ChiralCatalyst -> ActivatedComplex [label="Activation & Chiral Environment"]; ActivatedComplex -> TransitionState; TransitionState -> Product [label="Enantioselective\nC-C Bond Formation"]; } .dot
Caption: Enantioselective allylation workflow.
Experimental Protocols
Protocol 1: Diastereoselective Allylation of a Chiral Aldehyde[1]
This protocol describes the Lewis acid-catalyzed addition of this compound to a chiral aldehyde, resulting in a diastereomerically enriched homoallylic alcohol.
Materials:
-
Chiral aldehyde (e.g., 2-phenylpropanal, 1.0 mmol)
-
This compound (1.2 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add boron trifluoride diethyl etherate (1.1 mmol) dropwise to the stirred solution.
-
In a separate flask, suspend this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the suspension of this compound to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.
Protocol 2: Chiral Brønsted Acid-Catalyzed Enantioselective Allylation[2]
This protocol outlines the enantioselective addition of an allylboronate (generated in situ or used directly) to an achiral aldehyde, catalyzed by a chiral phosphoric acid.
Materials:
-
Achiral aldehyde (e.g., benzaldehyde, 0.2 mmol)
-
Allylboronic acid pinacol ester (0.3 mmol) or this compound (0.3 mmol) with an appropriate activating agent to form the boronate in situ.
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.01 mmol, 5 mol%)
-
Anhydrous toluene (2.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the chiral phosphoric acid catalyst (0.01 mmol).
-
Add anhydrous toluene (2.0 mL) and the achiral aldehyde (0.2 mmol).
-
Cool the mixture to the desired temperature (e.g., -30 °C).
-
Add the allylboronic acid pinacol ester (0.3 mmol) to the reaction mixture.
-
Stir the reaction at -30 °C for the specified time (monitor by TLC for completion, typically 1-24 hours).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Conclusion
This compound is a highly effective and practical reagent for the stereoselective synthesis of homoallylic alcohols. The protocols detailed above provide robust methods for achieving high levels of diastereoselectivity and enantioselectivity in the allylation of aldehydes. These strategies are valuable tools for the synthesis of complex chiral molecules in academic and industrial research, particularly in the field of drug development. The stability and ease of use of this compound, combined with the power of modern catalytic methods, offer significant advantages for the efficient and selective construction of important chiral building blocks.
References
One-Pot Synthesis of Substituted Styrenes Using Potassium but-3-enyltrifluoroborate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and versatile method for the synthesis of substituted styrenes, key structural motifs in pharmaceuticals and materials science. The protocol outlines a highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between potassium vinyltrifluoroborate and a wide range of aryl and heteroaryl electrophiles. Potassium vinyltrifluoroborate, a crystalline, air- and moisture-stable reagent, offers significant advantages over other vinylating agents, including enhanced stability, ease of handling, and operational simplicity. This document provides comprehensive experimental procedures, quantitative data on substrate scope and yields, and a mechanistic overview of the catalytic cycle.
Introduction
Substituted styrenes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of complex molecules and polymers. The development of efficient and reliable methods for their synthesis is of paramount importance. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for carbon-carbon bond formation due to its mild reaction conditions and broad functional group tolerance. The use of potassium organotrifluoroborates as coupling partners in these reactions has gained significant traction. These reagents are stable, crystalline solids that are easy to handle and can be stored for extended periods without degradation, overcoming many of the challenges associated with boronic acids and other organoboron compounds.
This document focuses on the application of potassium vinyltrifluoroborate in the synthesis of substituted styrenes. While a direct one-pot isomerization of potassium but-3-enyltrifluoroborate to its vinyl counterpart followed by in-situ coupling is an attractive but currently underexplored strategy, a reliable two-step approach involving the synthesis and isolation of potassium vinyltrifluoroborate followed by its Suzuki-Miyaura coupling is well-established and highly effective.
Reaction Principle
The synthesis of substituted styrenes is achieved via a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a general representation of the Suzuki-Miyaura coupling, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the vinyl group from the trifluoroborate salt to the palladium center, and reductive elimination to form the styrene product and regenerate the active Pd(0) catalyst.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of Potassium Vinyltrifluoroborate
This protocol describes the large-scale synthesis of potassium vinyltrifluoroborate from vinylmagnesium bromide and trimethyl borate.
Materials:
-
Vinylmagnesium bromide (1.0 M in THF)
-
Trimethyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of vinylmagnesium bromide in THF, add trimethyl borate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the reaction mixture.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Remove the THF in vacuo.
-
Wash the resulting solid with acetone to afford potassium vinyltrifluoroborate as a white, crystalline solid.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Halides
This protocol provides a general method for the synthesis of substituted styrenes.[1]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Potassium vinyltrifluoroborate
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add THF (9 mL) and water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted styrene.
Substrate Scope and Yields
The palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate with a variety of aryl and heteroaryl electrophiles proceeds in moderate to good yields. The reaction tolerates a range of functional groups on the aryl halide.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxystyrene | 72 |
| 2 | 4-Bromobenzonitrile | 4-Cyanostyrene | 85 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorostyrene | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)styrene | 81 |
| 5 | 3-Bromopyridine | 3-Vinylpyridine | 65 |
| 6 | 2-Bromonaphthalene | 2-Vinylnaphthalene | 88 |
| 7 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 75 |
| 8 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylstyrene | 82 |
Yields are for isolated products after purification.
Workflow Diagram
The following diagram illustrates the experimental workflow from reagent preparation to the final purified product.
Caption: Experimental workflow for the synthesis of substituted styrenes.
Conclusion
The Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with aryl halides is a highly effective and practical method for the synthesis of a diverse range of substituted styrenes. The operational simplicity, broad substrate scope, and the stability of the boronate reagent make this protocol a valuable tool for researchers in both academic and industrial settings. The detailed procedures and data presented herein provide a solid foundation for the application of this methodology in the synthesis of complex molecules and novel materials.
References
Application Notes and Protocols: Heck-Type Reactions Involving Potassium But-3-enyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates have emerged as robust and versatile coupling partners in palladium-catalyzed cross-coupling reactions. Their stability to air and moisture, crystalline nature, and ease of handling make them attractive alternatives to boronic acids and other organometallic reagents.[1][2] This document provides detailed application notes and protocols for the Heck-type reaction of potassium but-3-enyltrifluoroborate with aryl and vinyl halides/triflates. This reaction offers a reliable method for the synthesis of substituted 1,5-dienes, which are valuable structural motifs in organic synthesis and drug discovery. While direct literature specifically detailing the Heck reaction of this compound is emerging, the protocols herein are based on well-established palladium-catalyzed cross-coupling methodologies for structurally similar potassium alkenyltrifluoroborates.[3][4]
The Heck reaction, a cornerstone of C-C bond formation, traditionally involves the palladium-catalyzed reaction of an unsaturated halide with an alkene.[5] The use of this compound as the alkene partner presents a unique opportunity to leverage the stability and reactivity of organotrifluoroborates in this important transformation.
Reaction Principle and Mechanism
The Heck-type reaction involving this compound is presumed to follow a catalytic cycle analogous to the classical Heck reaction. The key steps involve the oxidative addition of an aryl/vinyl halide to a Pd(0) species, followed by migratory insertion of the but-3-enyltrifluoroborate, and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.
Application and Scope
This methodology is applicable to a wide range of aryl and vinyl halides and triflates, allowing for the synthesis of a diverse array of substituted 1,5-dienes. The reaction generally tolerates a variety of functional groups on the coupling partners, making it a valuable tool in complex molecule synthesis.
Data Presentation
The following tables summarize representative quantitative data for Heck-type reactions involving potassium alkenyltrifluoroborates, which can be extrapolated to anticipate results with this compound.
Table 1: Reaction of Potassium Alkenyltrifluoroborates with Aryl Bromides
| Entry | Aryl Bromide | Alkenyltrifluoroborate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Potassium vinyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 2 | 4-Bromobenzonitrile | Potassium vinyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Potassium vinyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 75 |
| 4 | 2-Bromopyridine | Potassium vinyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 82 |
Data extrapolated from Suzuki-Miyaura coupling of potassium vinyltrifluoroborate, which suggests favorable conditions for the initial steps of a Heck-type reaction.[3]
Table 2: Reaction of Potassium Alkenyltrifluoroborates with Aryl Triflates
| Entry | Aryl Triflate | Alkenyltrifluoroborate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Tolyl triflate | Potassium vinyltrifluoroborate | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 91 |
| 2 | 1-Naphthyl triflate | Potassium vinyltrifluoroborate | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 85 |
| 3 | 4-Acetylphenyl triflate | Potassium vinyltrifluoroborate | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 78 |
Data extrapolated from Suzuki-Miyaura coupling of potassium vinyltrifluoroborate.[6]
Experimental Protocols
General Procedure for the Heck-Type Reaction of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl halide (e.g., bromide or iodide) or triflate
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Water (degassed)
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) and, if necessary, the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).
-
Add the anhydrous organic solvent (e.g., 5 mL of THF) and degassed water (0.5 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted 1,5-diene.
Mandatory Visualizations
Caption: Catalytic cycle for the Heck-type reaction.
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up of Reactions with Potassium but-3-enyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium but-3-enyltrifluoroborate is a versatile and increasingly utilized reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability to air and moisture, crystalline nature, and ease of handling make it an attractive alternative to other organoboron reagents, such as boronic acids and esters, especially in process development and scale-up operations.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura reactions, with a focus on considerations for scaling up these processes from the laboratory to pilot plant or manufacturing scale.
Physicochemical Properties and Stability
This compound is a white crystalline solid with a melting point reported to be above 300 °C.[4] Like other potassium organotrifluoroborates, it exhibits high thermal stability.[5] Its CAS Number is 608140-67-6.[4] These salts are generally stable to air and moisture, allowing for indefinite storage under ambient conditions without special precautions.[2] However, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis.[5] For optimal long-term stability, it is recommended to store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Key Advantages for Scale-Up
The use of this compound offers several advantages in a scale-up context:
-
Enhanced Stability: Unlike many boronic acids which can be prone to dehydration to form cyclic boroxines, potassium trifluoroborates are monomeric and have a defined stoichiometry, simplifying reagent quantification on a large scale.[3]
-
Ease of Handling: As free-flowing crystalline solids, they are easier to handle and transfer in a manufacturing environment compared to often gummy or oily organoboron alternatives.[1][2]
-
Reduced Toxicity: Boron-based reagents and their byproducts generally exhibit low toxicity, which is a significant consideration for environmentally sound and safe manufacturing processes.[2]
-
Functional Group Tolerance: Suzuki-Miyaura reactions employing potassium organotrifluoroborates are compatible with a wide array of functional groups, minimizing the need for protecting groups and simplifying synthetic routes.[6][7]
Suzuki-Miyaura Cross-Coupling: Reaction Overview and Scale-Up Considerations
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between the but-3-enyl group of the trifluoroborate salt and an aryl or heteroaryl halide or triflate. The general transformation is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labsolu.ca [labsolu.ca]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in Suzuki coupling with Potassium but-3-enyltrifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on the use of potassium but-3-enyltrifluoroborate.
Troubleshooting Guide: Low Yield with this compound
Low yields in Suzuki coupling reactions involving this compound can stem from several factors, primarily related to the hydrolysis of the trifluoroborate to the active boronic acid species and the stability of the catalytic system. This guide addresses common issues and provides systematic troubleshooting steps.
Question: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes and how can I fix them?
Answer:
Low yields in this specific reaction are often traced back to one or more of the following areas: inefficient hydrolysis of the trifluoroborate, suboptimal reaction conditions (base, solvent, catalyst), or degradation of the starting material or catalyst. Below is a step-by-step guide to troubleshoot the issue.
Step 1: Verify the Integrity of this compound
Potassium organotrifluoroborates are generally stable solids, but their quality can affect reaction outcomes.[1]
-
Recommendation: Before extensive optimization, confirm the purity of your this compound. If possible, run a purity check (e.g., by NMR). If the reagent is old or has been improperly stored, consider using a freshly opened bottle or synthesizing it anew.
Step 2: Optimize the Hydrolysis of the Trifluoroborate
The transmetalation step in a Suzuki coupling with organotrifluoroborates requires prior hydrolysis to the corresponding boronic acid.[2][3][4] The rate of this hydrolysis is critical; if it's too slow, the catalytic cycle will be inefficient, and if it's too fast, the resulting boronic acid may degrade.[2][3]
-
Issue: Inefficient hydrolysis leading to low concentration of the active boronic acid.
-
Troubleshooting:
-
Base Selection: The choice and amount of base are crucial.[5] While weaker bases can be used, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and basicity.[6][7]
-
Solvent System: A mixture of an organic solvent and water is typically required to facilitate hydrolysis.[8] Common solvent systems include THF/water or isopropanol/water.[6][9] The ratio of the organic solvent to water can significantly impact the reaction. A higher water content can sometimes increase the rate of hydrolysis.[10]
-
Step 3: Evaluate the Catalytic System
The palladium catalyst and its coordinating ligand are at the heart of the Suzuki reaction. Inefficient catalysis can be a major source of low yield.
-
Issue: Poor catalyst activity or stability.
-
Troubleshooting:
-
Catalyst/Ligand Choice: For alkenyltrifluoroborates, common catalyst systems include PdCl₂(dppf)·CH₂Cl₂ or a combination of a palladium precursor like Pd(OAc)₂ or PdCl₂ with a phosphine ligand such as PPh₃.[6][7] For more challenging couplings, consider using more electron-rich and sterically hindered ligands like S-Phos or RuPhos, which have shown success with other alkyl- and heteroaryltrifluoroborates.[8][11]
-
Catalyst Loading: While typical loadings are around 1-2 mol %, increasing the catalyst loading might improve the yield, especially if catalyst deactivation is suspected.[6]
-
Inert Atmosphere: Palladium(0) species are sensitive to oxygen.[12] Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
-
Step 4: Address Potential Side Reactions
Side reactions can consume starting materials and reduce the yield of the desired product.
-
Issue: Competing protodeboronation or homocoupling.
-
Explanation: Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the loss of the butenyl group. Homocoupling of the aryl halide can also occur. The slow release of the boronic acid from the trifluoroborate salt is generally beneficial in minimizing these side reactions.[2][3]
-
Troubleshooting:
-
If you suspect protodeboronation, ensure your reagents and solvents are dry (except for the water intentionally added to the reaction mixture) and that the base is strong enough to effectively neutralize any acidic species.
-
Homocoupling can be favored at higher temperatures or if the catalyst system is not optimal. Re-evaluating the catalyst, ligand, and temperature may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Why is water necessary in the Suzuki coupling of potassium organotrifluoroborates?
A1: Water is essential for the hydrolysis of the potassium organotrifluoroborate to its corresponding boronic acid (RB(OH)₂).[8] The tetracoordinate boron in the trifluoroborate salt is generally unreactive towards transmetalation with the palladium catalyst. The in-situ formation of the boronic acid is a prerequisite for the catalytic cycle to proceed efficiently.[2][3][4]
Q2: What is the best base to use for Suzuki couplings with this compound?
A2: While several bases can be used, cesium carbonate (Cs₂CO₃) is frequently reported as a highly effective base for Suzuki couplings of organotrifluoroborates.[6][7] Its high solubility in the commonly used solvent mixtures and its sufficient basicity promote the necessary hydrolysis of the trifluoroborate. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective alternatives.[6][8]
Q3: My reaction is not going to completion. Should I increase the temperature?
A3: Increasing the reaction temperature can sometimes improve yields by overcoming activation energy barriers.[12] However, for alkenyltrifluoroborates, higher temperatures can also promote side reactions such as protodeboronation and catalyst decomposition. It is advisable to first optimize other parameters like the base, solvent, and catalyst system. If you do increase the temperature, do so incrementally and monitor for the formation of byproducts. Microwave irradiation can be an alternative for rapid and efficient heating, which has been shown to be effective in some Suzuki couplings with trifluoroborates.[13]
Q4: Can I use a different palladium catalyst?
A4: Yes, a variety of palladium catalysts can be used, and the optimal choice may depend on your specific substrates. Common choices include PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄, or a combination of Pd(OAc)₂ or PdCl₂ with a phosphine ligand.[6][7] If you are experiencing low yields with a standard catalyst, switching to a catalyst system with a more electron-rich and bulky ligand, such as those from the Buchwald or Fu groups (e.g., S-Phos, RuPhos, XPhos), may be beneficial, as these have proven effective for challenging Suzuki couplings.[11][14]
Q5: How can I minimize protodeboronation of my but-3-enyltrifluoroborate?
A5: Potassium organotrifluoroborates are generally more stable towards protodeboronation than their corresponding boronic acids.[15] The slow, controlled hydrolysis to the boronic acid under basic conditions helps to keep the concentration of the more sensitive boronic acid low, thus minimizing degradation.[2][3] To further minimize this side reaction, ensure your reaction is sufficiently basic and avoid any acidic impurities in your starting materials or solvents.
Data and Protocols
Table 1: Recommended Reaction Conditions for Suzuki Coupling of Alkenyltrifluoroborates
| Parameter | Recommended Condition | Reference(s) |
| Palladium Source | PdCl₂ (2 mol %) | [6][7] |
| Ligand | PPh₃ (6 mol %) | [6][7] |
| Base | Cs₂CO₃ (3 equivalents) | [6][7] |
| Solvent System | THF/H₂O (9:1) | [6] |
| Temperature | 55-80 °C | [2][11] |
General Experimental Protocol for Suzuki Coupling with this compound
This protocol is a starting point based on optimized conditions for similar alkenyltrifluoroborates.[6][7] Further optimization may be required for your specific substrates.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (3.0 mmol).
-
The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, the palladium catalyst is prepared by mixing PdCl₂ (0.02 mmol, 2 mol %) and PPh₃ (0.06 mmol, 6 mol %) in the reaction solvent.
-
Under a positive pressure of inert gas, add the solvent (e.g., 9:1 THF/H₂O, 0.2 M) to the reaction vessel, followed by the catalyst solution.
-
The reaction mixture is then heated to the desired temperature (e.g., 70 °C) and stirred vigorously for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium But-3-enyltrifluoroborate in Cross-Coupling Reactions
Welcome to the technical support center for the use of potassium but-3-enyltrifluoroborate in cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of this compound?
A1: The primary side reactions encountered are isomerization of the but-3-enyl group to a crotyl (but-2-enyl) group, protodeboronation, and homocoupling of the organotrifluoroborate. The extent of these side reactions is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Q2: What is the mechanism behind the isomerization of the but-3-enyl group?
A2: Isomerization typically occurs after the transmetalation step, forming a but-3-enyl palladium intermediate. This intermediate can undergo a β-hydride elimination to form a palladium-hydride species and butadiene. Subsequent reinsertion of the palladium-hydride into butadiene can occur at either the terminal or internal carbon, leading to the formation of a more thermodynamically stable crotyl-palladium intermediate. Reductive elimination from this isomerized intermediate yields the undesired crotyl-aryl product.
Q3: How can I minimize the isomerization of this compound during a Suzuki-Miyaura coupling reaction?
A3: Minimizing isomerization involves careful selection of reaction parameters to favor the rate of reductive elimination over β-hydride elimination. Key strategies include:
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Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate reductive elimination and suppress isomerization. Ligands such as tri-tert-butylphosphine (t-Bu₃P) and di-tert-butylphenylphosphine (t-Bu₂PPh) have been shown to be effective in suppressing β-hydride elimination and subsequent isomerization in similar systems.[1]
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of β-hydride elimination.
-
Choice of Base and Solvent: The base and solvent system can influence the reaction kinetics. A thorough screening of conditions is recommended for your specific substrate.
Q4: What causes protodeboronation and how can it be prevented?
A4: Protodeboronation is the cleavage of the C-B bond by a proton source, resulting in the formation of but-1-ene and boronic acid byproducts. This can be promoted by the presence of water or acidic protons in the reaction mixture. While organotrifluoroborates are generally more resistant to protodeboronation than their corresponding boronic acids, it can still occur, especially at elevated temperatures and prolonged reaction times. To minimize protodeboronation:
-
Use anhydrous solvents and reagents.
-
Employ a suitable base to neutralize any acidic species.
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Optimize the reaction time to ensure complete consumption of the starting materials without unnecessary exposure to conditions that favor protodeboronation.
Q5: Under what conditions does homocoupling of this compound occur?
A5: Homocoupling results in the formation of 1,5-octadiene. This side reaction can be promoted by certain palladium catalysts, particularly in the absence of an efficient oxidative addition of the aryl halide. Optimizing the catalyst system and ensuring the purity of the reagents can help to minimize homocoupling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cross-coupling of this compound.
| Problem | Potential Cause | Suggested Solution(s) |
| High percentage of isomerized (crotyl) product observed. | The rate of β-hydride elimination and re-insertion is competitive with or faster than reductive elimination. | 1. Change the ligand: Switch to a bulkier, more electron-rich phosphine ligand such as t-Bu₃P or t-Bu₂PPh to accelerate reductive elimination.[1] 2. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Screen different palladium precursors: The choice of palladium source can influence the catalytic cycle. |
| Significant amount of protodeboronation product (but-1-ene) detected. | Presence of excess water or other proton sources in the reaction mixture. | 1. Use anhydrous solvents and reagents: Ensure all components of the reaction are thoroughly dried. 2. Optimize the base: Use a non-hydroxide base (e.g., Cs₂CO₃, K₃PO₄) to minimize the presence of water. 3. Reduce reaction time: Monitor the reaction progress and work it up as soon as the starting material is consumed. |
| Formation of homocoupled product (1,5-octadiene). | Inefficient oxidative addition of the aryl halide, leading to side reactions of the organopalladium intermediate. | 1. Use a more active catalyst system: Consider a different palladium precursor or ligand that is known to promote efficient oxidative addition. 2. Ensure high purity of reagents: Impurities can sometimes interfere with the catalytic cycle. |
| Low or no conversion to the desired product. | Inactive catalyst, inappropriate reaction conditions, or poor quality of the organotrifluoroborate reagent. | 1. Verify the quality of the this compound: Synthesize fresh reagent if necessary. 2. Screen different catalyst systems: Experiment with various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. 3. Optimize reaction conditions: Systematically vary the base, solvent, temperature, and reaction time. |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound is crucial for obtaining reproducible results in subsequent cross-coupling reactions.
Procedure:
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To a solution of but-3-enylboronic acid (1.0 eq) in methanol is added a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).
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The mixture is stirred at room temperature for 30 minutes.
-
The methanol is removed under reduced pressure.
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The remaining aqueous solution is cooled in an ice bath, and the resulting precipitate is collected by filtration.
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The solid is washed with cold water and then dried under high vacuum to afford this compound as a white, crystalline solid.
General Protocol for Suzuki-Miyaura Cross-Coupling with Minimized Isomerization
This protocol provides a starting point for optimizing the cross-coupling of this compound with aryl halides, with a focus on minimizing the formation of the isomerized crotyl product.
Reaction Setup:
-
A dried reaction vessel is charged with the aryl halide (1.0 eq), this compound (1.5 eq), and a suitable base (e.g., Cs₂CO₃, 3.0 eq).
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The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
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The palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., t-Bu₃P, 4 mol%) are added.
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Anhydrous solvent (e.g., toluene or THF) is added, followed by a controlled amount of water if a biphasic system is desired.
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The reaction mixture is stirred at the desired temperature and monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
Work-up Procedure:
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Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
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The mixture is washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to isolate the desired but-3-enyl-aryl product.
Visualizations
Caption: Key reaction pathways and side reactions in the cross-coupling of this compound.
Caption: A logical workflow for troubleshooting common issues in the cross-coupling of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for Potassium But-3-enyltrifluoroborate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium but-3-enyltrifluoroborate in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
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Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a pre-activated Pd(0) source.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is crucial and highly substrate-dependent. A screening of these parameters is often necessary to find the optimal conditions for your specific substrates.
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Presence of Oxygen: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Oxygen can lead to the formation of palladium oxides and promote unwanted side reactions like homocoupling of the boronic acid derivative.
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Reagent Purity and Stability: While potassium organotrifluoroborates are generally stable solids, ensure the purity of all your starting materials, including the aryl halide and the solvent.[1] The primary degradation pathway for organotrifluoroborates is hydrolysis to the corresponding boronic acid, which is the active transmetalating species. This hydrolysis is promoted under the basic conditions of the Suzuki-Miyaura reaction.
-
Insufficient Reaction Time or Temperature: Some reactions may require longer reaction times or higher temperatures to go to completion. Monitor your reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
Q2: Which palladium catalyst and ligand system is best for coupling this compound?
A2: The optimal catalyst-ligand system can vary. For alkenyltrifluoroborates, several systems have proven effective.
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For General Reactivity: A combination of a palladium source like PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand is a good starting point. For instance, a system of PdCl₂ with PPh₃ has been used effectively for potassium vinyltrifluoroborate.[2]
-
For Challenging Substrates: For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky ligands, such as the Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), can significantly improve yields.[2][3] A catalyst system of Pd(OAc)₂ with RuPhos has been shown to be effective for the coupling of primary alkyltrifluoroborates with aryl chlorides.[4]
Q3: What is the best base and solvent to use for my reaction?
A3: The choice of base and solvent is critical for activating the trifluoroborate and facilitating the catalytic cycle.
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Base: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used and effective bases for Suzuki-Miyaura reactions with potassium organotrifluoroborates.[2][4] Potassium phosphate (K₃PO₄) can also be a good choice, particularly for challenging couplings.[5]
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Solvent: A mixture of an organic solvent and water is typically used. THF/H₂O and toluene/H₂O are common and effective solvent systems.[2][4] The water is necessary to hydrolyze the trifluoroborate to the active boronic acid.
Q4: I am observing a significant amount of homocoupling of my but-3-enyltrifluoroborate. How can I minimize this side reaction?
A4: Homocoupling is a common side reaction where two molecules of the organoboron reagent couple with each other. To minimize this:
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Ensure Anaerobic Conditions: As mentioned, oxygen promotes homocoupling. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.
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Use a Pd(0) Source: Using a Pd(0) catalyst directly or ensuring the efficient in situ reduction of a Pd(II) precatalyst can reduce the amount of Pd(II) species that can promote homocoupling.
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Control Stoichiometry: Using a slight excess of the aryl halide can sometimes help to favor the cross-coupling pathway over homocoupling.
Q5: Is it possible for the double bond in this compound to isomerize during the reaction?
A5: Yes, palladium catalysts are known to catalyze the isomerization of olefins.[6][7] The terminal double bond of the but-3-enyl group could potentially isomerize to an internal, more stable position (e.g., to form a but-2-enyl species). This can lead to a mixture of products.
-
Troubleshooting Isomerization: If you suspect isomerization is occurring, you can try to minimize it by:
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Lowering the reaction temperature: Isomerization is often more prevalent at higher temperatures.
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Reducing the reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed.
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Choosing a different ligand: The ligand can influence the propensity for isomerization. Screening different ligands may help to find one that favors the desired cross-coupling over isomerization.
-
Quantitative Data Summary
The following tables provide representative data for Suzuki-Miyaura couplings of potassium alkenyltrifluoroborates. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: Optimization of Catalyst Loading for the Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with 4-Bromoanisole [2]
| Catalyst | Catalyst Loading (mol %) | Ligand | Ligand Loading (mol %) | Base | Solvent | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ | 2 | - | - | Cs₂CO₃ | THF/H₂O (9:1) | 63 |
| PdCl₂ | 2 | PPh₃ | 6 | Cs₂CO₃ | THF/H₂O (9:1) | 72 |
| Pd(OAc)₂ | 2 | PPh₃ | 6 | Cs₂CO₃ | THF/H₂O (9:1) | 72 |
Table 2: Effect of Different Ligands on the Coupling of Potassium Vinyltrifluoroborate with Mesityl Bromide [2]
| Catalyst | Ligand | Yield of Desired Product (%) | Yield of Heck Product (%) |
| Pd(OAc)₂ | SPhos | Significant | Significant |
| Pd(OAc)₂ | XPhos | Significant | Significant |
| Pd(OAc)₂ | RuPhos | Good | Minimal |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., Cs₂CO₃, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
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Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %) and the ligand (e.g., RuPhos, 0.04 mmol, 4 mol %). Then, add the degassed solvent system (e.g., 10:1 toluene/H₂O, 4 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Potential isomerization side reaction pathway in the Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of Potassium But-3-enyltrifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium but-3-enyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl halide?
A1: For a reliable starting point, we recommend using a palladium catalyst with a suitable phosphine ligand, a carbonate base, and a mixed aqueous solvent system. A common set of conditions involves PdCl₂(dppf)·CH₂Cl₂ or a combination of Pd(OAc)₂ and a ligand like PPh₃ or a more electron-rich Buchwald ligand (e.g., RuPhos), with cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) as the base in a solvent mixture such as THF/water or isopropanol/water.[1][2][3]
Q2: Which bases are most effective for this coupling reaction?
A2: Inorganic bases are generally preferred for the coupling of potassium alkenyltrifluoroborates. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have been shown to be highly effective.[1][3] Potassium phosphate (K₃PO₄) can also be used, particularly in anhydrous conditions, though a small amount of water can sometimes be beneficial.[4][5] For certain systems, amine bases like triethylamine (NEt₃) or tert-butylamine (t-BuNH₂) have also been successfully employed.[2][6]
Q3: What is the role of water in the reaction mixture?
A3: Water plays a crucial role in the Suzuki-Miyaura coupling of organotrifluoroborates. It facilitates the hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active species in the catalytic cycle. Additionally, the use of aqueous solvent mixtures can enhance the solubility of the inorganic base and influence the overall reaction kinetics.[5]
Q4: Can I run the reaction under anhydrous conditions?
A4: While aqueous conditions are typical, anhydrous conditions can be employed. However, it's important to note that even in reactions using anhydrous solvents with bases like K₃PO₄, trace amounts of water are often necessary to initiate the reaction.[5] If you are experiencing issues with an anhydrous reaction, the addition of a few equivalents of water may be beneficial.[5]
Q5: My reaction is sluggish or fails to go to completion. What are some common causes?
A5: Several factors can contribute to a sluggish or failed reaction. These include an inactive catalyst, the presence of oxygen, impure reagents, or an inappropriate choice of base or solvent. Ensure your palladium catalyst and ligand are of good quality and handled under an inert atmosphere. The solvent should be thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[7] The choice of a more active catalyst system, such as those employing Buchwald ligands, may be necessary for challenging substrates.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust, air-stable precatalyst.[7] |
| Oxygen contamination | - Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).- Thoroughly degas all solvents prior to use.[7] | |
| Inappropriate base or solvent | - Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄).- Try alternative solvent systems (e.g., THF/H₂O, i-PrOH/H₂O, Toluene/H₂O).[1][2][8] | |
| Low reaction temperature | - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | Presence of oxygen | - Improve degassing of solvents and ensure a robust inert atmosphere to minimize homocoupling.[7] |
| Strong base in aqueous media | - Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) to reduce protodeboronation.[7] | |
| Prolonged reaction time | - Monitor the reaction closely and work it up as soon as it reaches completion to avoid byproduct formation. | |
| Inconsistent Results | Impure starting materials | - Verify the purity of the aryl halide and the this compound. |
| Inconsistent base quality | - Use a finely powdered, dry base for anhydrous reactions to ensure reproducibility.[5] | |
| Inefficient mixing | - For biphasic reactions, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. |
Data on Base and Solvent Effects
The following tables summarize representative conditions for the Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates, which can serve as a guide for optimizing the coupling of this compound.
Table 1: Effect of Different Bases on the Coupling of Potassium Vinyltrifluoroborate with p-Bromoanisole
| Entry | Base | Solvent | Catalyst System | Yield (%) |
| 1 | Cs₂CO₃ | THF/H₂O (9:1) | 2 mol % PdCl₂, 6 mol % PPh₃ | 72 |
| 2 | K₂CO₃ | THF/H₂O (9:1) | 2 mol % PdCl₂, 6 mol % PPh₃ | 65 |
| 3 | KHCO₃ | THF/H₂O (9:1) | 2 mol % PdCl₂, 6 mol % PPh₃ | <5 |
| 4 | K₃PO₄ | THF/H₂O (9:1) | 2 mol % PdCl₂, 6 mol % PPh₃ | 20 |
| 5 | NEt₃ | THF/H₂O (9:1) | 2 mol % PdCl₂, 6 mol % PPh₃ | <5 |
Data adapted from a study on potassium vinyltrifluoroborate, which is expected to have similar reactivity to this compound.[1]
Table 2: Effect of Different Solvents on the Coupling of Potassium Alkenyltrifluoroborates
| Entry | Substrate | Solvent | Base | Catalyst System | Yield (%) |
| 1 | Potassium Vinyltrifluoroborate | THF/H₂O | Cs₂CO₃ | PdCl₂/PPh₃ | 72 |
| 2 | Potassium Alkenyltrifluoroborate | i-PrOH/H₂O | t-BuNH₂ | PdCl₂(dppf)·CH₂Cl₂ | Moderate to Excellent |
| 3 | Potassium Alkyltrifluoroborate | Toluene/H₂O | K₂CO₃ | Pd(OAc)₂/RuPhos | Good to Excellent |
This table provides a general overview of successful solvent systems for related compounds.[1][2][6][8]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%).
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Solvent Addition: Add the degassed solvent mixture (e.g., THF/H₂O in a 9:1 ratio, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for the coupling of potassium organotrifluoroborates.
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protodeboronation of Potassium but-3-enyltrifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing potassium but-3-enyltrifluoroborate in cross-coupling reactions. The information is designed to help mitigate the undesired side reaction of protodeboronation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound?
A1: Potassium organotrifluoroborates, including the but-3-enyl variant, are generally stable, crystalline solids that can be handled in the air and stored for extended periods without decomposition.[1] Their tetracoordinate boron center provides greater stability compared to the corresponding boronic acids, which can be prone to dehydration and protodeboronation upon storage.[2][3]
Q2: What is protodeboronation in the context of this reagent?
A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of the but-3-enyltrifluoroborate is cleaved and replaced by a carbon-hydrogen bond. This process consumes the organoboron reagent, leading to the formation of but-1-ene and inorganic boron byproducts, thereby reducing the yield of the desired cross-coupled product.
Q3: What are the primary factors that cause protodeboronation?
A3: Several factors can promote protodeboronation in reactions involving organotrifluoroborates:
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Presence of a Proton Source: Water is a common proton source that facilitates the cleavage of the C-B bond.
-
Basic Conditions: Many cross-coupling reactions require a base, which can promote the hydrolysis of the trifluoroborate to a more reactive species that is susceptible to protonolysis.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Choice of Base and Solvent: Certain combinations of base and solvent can significantly increase the rate of protodeboronation. For instance, methoxide and ethoxide bases have been observed to result in low yields due to this side reaction.[3]
Q4: Are there any other potential side reactions with this compound?
A4: Besides protodeboronation, the terminal double bond in the but-3-enyl group could potentially undergo isomerization under certain catalytic conditions, although this is less commonly reported than protodeboronation. Careful selection of the catalyst and reaction conditions is crucial to minimize any unwanted side reactions.
Troubleshooting Guide
Issue 1: Low yield of the desired product with significant formation of but-1-ene.
This is a clear indication of competing protodeboronation. The rate of protodeboronation is outpacing the rate of your desired cross-coupling reaction.
-
Question: What are your reaction conditions (base, solvent, temperature)?
-
Answer and Recommendations:
-
Base Selection: Strong bases can accelerate protodeboronation. If you are using strong bases like sodium methoxide or ethoxide, consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
Solvent System: The use of protic solvents can facilitate protodeboronation. It has been observed that using a nonprotic solvent (e.g., THF, toluene, CPME) in combination with a secondary or tertiary alcohol can reduce undesired protodeboronation and improve the yield of the cross-coupled product.[3]
-
Temperature Control: High temperatures can increase the rate of protodeboronation. If your desired reaction allows, try running it at a lower temperature.
-
Anhydrous Conditions: While organotrifluoroborates require water for hydrolysis to the active boronic acid, excessive water can promote protodeboronation. Ensure your solvents are dry and consider using a biphasic system (e.g., toluene/water) to control the water concentration.
-
Issue 2: The reaction is sluggish, and both starting material and the protodeboronated byproduct are observed.
This suggests that the rate of the desired cross-coupling is slow, allowing time for the protodeboronation to occur.
-
Question: What palladium catalyst and ligand are you using?
-
Answer and Recommendations:
-
Catalyst and Ligand Choice: The efficiency of the catalyst system is crucial. A highly active catalyst can promote the desired coupling to outcompete protodeboronation. For Suzuki-Miyaura couplings with alkyltrifluoroborates, catalyst systems like PdCl₂(dppf)·CH₂Cl₂ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) are often effective.
-
Catalyst Loading: Increasing the catalyst loading might accelerate the desired reaction relative to the background protodeboronation.
-
Data Presentation
The following table summarizes the qualitative effects of various reaction parameters on the rate of protodeboronation of alkenyltrifluoroborates based on literature findings.
| Parameter | Condition | Impact on Protodeboronation | Rationale |
| Base | Strong alkoxides (e.g., NaOMe, NaOEt) | High | Increases rate of hydrolysis and subsequent protonolysis.[3] |
| Weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) | Lower | Provides sufficient basicity for catalysis while minimizing boronate decomposition. | |
| Solvent | Protic solvents (e.g., methanol, ethanol) | High | Acts as a proton source, facilitating the C-B bond cleavage.[3] |
| Aprotic solvents (e.g., Toluene, THF, CPME) | Lower | Reduces the availability of protons, thereby suppressing protodeboronation.[3] | |
| Temperature | High (> 80 °C) | High | Accelerates the rate of most reactions, including protodeboronation. |
| Moderate (Room temp. to 60 °C) | Lower | Can slow the rate of protodeboronation relative to the cross-coupling. | |
| Water | Anhydrous conditions | Very Low | No proton source available for protonolysis. However, water is often necessary for the hydrolysis of the trifluoroborate. |
| Biphasic (e.g., Toluene/H₂O) | Moderate | Controlled amount of water for hydrolysis without excessive protodeboronation. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This is a general guideline and may require optimization for specific substrates.
-
Reagents and Glassware: Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere. Solvents should be degassed prior to use.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%) with the solvent.
-
Solvent Addition: Add degassed toluene and water (e.g., a 10:1 ratio) to the Schlenk flask containing the solids.
-
Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of Products from Potassium But-3-enyltrifluoroborate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving potassium but-3-enyltrifluoroborate. The focus is on the widely used Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction using this compound?
A1: The primary impurities can be categorized as follows:
-
Catalyst-Related: Residual palladium catalyst, which can be in various oxidation states (Pd(0), Pd(II)) and may be soluble or heterogeneous.[1][2]
-
Boron-Related: Unreacted this compound, boronic acid (from in-situ hydrolysis of the trifluoroborate), and inorganic borate salts.[3]
-
Substrate-Related: Unreacted aryl halide/triflate and homocoupled biaryl products (from the coupling of two aryl halides).
-
Solvent and Base-Related: Inorganic salts from the base (e.g., carbonates, phosphates) and residual high-boiling point solvents.
Q2: What is the first step I should take after my reaction is complete?
A2: After reaction completion, the initial workup is crucial for removing a significant portion of inorganic impurities. A typical procedure involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and washing with water or a brine solution.[4] This aqueous wash will remove the inorganic base and the majority of the potassium trifluoroborate byproducts.
Q3: My product is an oil, making recrystallization difficult. What are my options?
A3: For non-crystalline products, such as many alkenyl arenes, flash column chromatography is the primary method of purification.[5] Careful selection of the solvent system is key to achieving good separation from non-polar impurities like homocoupled byproducts and more polar impurities like triphenylphosphine oxide (a byproduct of some palladium ligands).
Q4: Are there any specific stability concerns with the but-3-enyl group during purification?
A4: The terminal double bond in the but-3-enyl group is generally stable under standard purification conditions. However, exposure to strong acids or certain reactive metals could potentially lead to isomerization or other side reactions. It is advisable to use neutral or slightly basic conditions during workup and chromatography. For instance, if your silica gel is acidic, you can neutralize it by adding 1-3% triethylamine to your eluent.[6]
Troubleshooting Guides
Problem 1: High Levels of Residual Palladium in the Purified Product
Symptoms:
-
The purified product has a grayish or black tint.
-
NMR analysis shows broad peaks or baseline distortion.
-
ICP-MS or AAS analysis indicates palladium levels above acceptable limits (e.g., >10 ppm for APIs).[1]
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Initial Filtration | Palladium black (Pd(0)) can be a fine precipitate. Filter the crude reaction mixture through a pad of Celite® to remove heterogeneous palladium before aqueous workup.[1] |
| Soluble Palladium Species | Soluble Pd(II) species or palladium complexes may not be removed by simple filtration.[1] |
| a) Adsorption: After the initial workup, dissolve the crude product in a suitable solvent and stir with activated carbon or a specialized palladium scavenger (e.g., silica-based thiols like SiliaMetS® Thiol).[1][2] The scavenger is then removed by filtration. | |
| b) Aqueous Wash: In some cases, washing the organic layer with an aqueous solution of a chelating agent like sodium bisulfite can help remove soluble palladium.[1] | |
| Product Chelation to Palladium | If the product contains functional groups that can chelate to palladium, it can be difficult to separate. Using a scavenger is often the most effective method in this scenario. |
Problem 2: Difficulty Separating the Product from Byproducts via Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities of similar polarity (e.g., homocoupled biaryl, unreacted starting material).
-
Streaking or tailing of the product spot on TLC.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized for separation. |
| a) TLC Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your product.[5] Common systems for alkenyl arenes include gradients of ethyl acetate in hexanes or ether in hexanes.[6] | |
| b) Isocratic vs. Gradient Elution: For difficult separations, a shallow gradient elution can improve resolution compared to an isocratic (single solvent mixture) elution.[7] | |
| Column Overloading | Too much crude material has been loaded onto the column. |
| a) Rule of Thumb: Use a silica gel to crude product weight ratio of at least 30:1 to 50:1.[5] | |
| b) Dry Loading: If the product has poor solubility in the initial eluent, consider dry loading. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[7] |
Problem 3: Low Recovery After Recrystallization
Symptoms:
-
Very little or no crystal formation upon cooling.
-
The product "oils out" instead of crystallizing.
Possible Causes & Solutions:
| Cause | Solution |
| Product is not a solid at room temperature | Simple internal or external alkenes often do not crystallize well.[8] If the product is an oil, recrystallization is not a suitable method. Use column chromatography. |
| Inappropriate Recrystallization Solvent | The solvent is too good at dissolving the product at low temperatures, or not good enough at high temperatures. |
| a) Solvent Screening: An ideal solvent should dissolve the product when hot but not at room temperature.[9] Test small samples in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures).[8] | |
| Too Much Solvent Used | The solution is not saturated, preventing crystallization. |
| a) Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] If too much was added, carefully evaporate some of the solvent to concentrate the solution.[9] | |
| Cooling Rate is Too Fast | Rapid cooling can lead to precipitation or oiling out, trapping impurities. |
| a) Slow Cooling: Allow the hot solution to cool slowly to room temperature without disturbance. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[10] | |
| Supersaturation | The solution is supersaturated but crystallization has not initiated. |
| a) Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product. |
Data Presentation
Table 1: Efficiency of Palladium Removal Techniques
This table summarizes the effectiveness of different purification methods in reducing residual palladium content in products from Suzuki-Miyaura coupling reactions.
| Purification Step | Initial Pd Level (ppm) | Final Pd Level (ppm) | % Pd Removed | Reference |
| Aqueous NaHSO₃ Wash | ~8000 | < 100 | > 98.7% | [1] |
| Flash Column Chromatography | ~500 - 5000 | < 100 (in >50% of cases) | ~90% | [2] |
| Polymer-bound Ethylenediamine | 2000 - 3000 | 100 - 300 | ~90% | [11] |
| Column Chromatography + Si-TMT Scavenger | > 1000 | < 50 | > 98% | [2] |
Data compiled from studies on various Suzuki-Miyaura products and should be used as a general guide.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol is a general starting point and may require optimization.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)[3]
-
Base (e.g., Cs₂CO₃, 3.0 equiv)[12]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed THF/water solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) and stir vigorously for 4-24 hours, monitoring by TLC or GC-MS.[12]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A common starting point for alkenyl arenes is 5-10% ethyl acetate in hexanes.[6]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing).[7]
-
Loading the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. For better separation, dry loading is recommended.[7]
-
Elution: Elute the column with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Palladium Removal using a Thiol-Based Scavenger
Procedure:
-
Dissolution: After the initial workup (Protocol 1, steps 5-7), dissolve the crude product in a suitable solvent (e.g., toluene or THF).
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol), typically 3-5 equivalents relative to the initial amount of palladium catalyst.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a fine porosity filter to remove the scavenger-palladium complex. Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting product can then be further purified by column chromatography if needed.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in couplings with Potassium but-3-enyltrifluoroborate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Potassium But-3-enyltrifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with sterically hindered couplings.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound with sterically hindered aryl halides.
Q1: I am observing low to no yield in my coupling reaction with a sterically hindered aryl halide. What are the primary factors to investigate?
A1: Low yields in sterically hindered Suzuki-Miyaura couplings are a common challenge. The primary factors to scrutinize are the catalyst system, the choice of base, and the reaction temperature. Steric hindrance around the reaction centers of both the organoboron reagent and the electrophile can significantly slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
Recommended Actions:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands like RuPhos and XPhos are often effective as they stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[1][3] For particularly difficult couplings, N-heterocyclic carbene (NHC) ligands can also show high activity.[1]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][3][4] The base activates the trifluoroborate for transmetalation.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier associated with sterically demanding substrates.[1][4] Temperatures in the range of 80-120°C may be necessary. For some systems, microwave irradiation has been shown to be effective in promoting the coupling of sterically hindered substrates.[5][6]
Q2: My starting materials are being consumed, but I am seeing significant side products. What are the likely side reactions and how can I mitigate them?
A2: Two common side reactions in Suzuki-Miyaura couplings are protodeboronation of the organotrifluoroborate and homocoupling of the aryl halide.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water or alcohols), replacing the trifluoroborate group with a hydrogen atom.[1] To minimize this, ensure anhydrous reaction conditions where possible, though many successful protocols for trifluoroborates use aqueous mixtures.[1] A catalyst system that promotes a rapid cross-coupling can outcompete the protodeboronation pathway.[1]
-
Homocoupling: This is the self-coupling of the aryl halide. It can be promoted by the presence of oxygen or when the palladium catalyst decomposes to palladium black.[4] To address this, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen). Increasing the ligand-to-palladium ratio can also help stabilize the active catalyst.
Q3: The reaction with my ortho,ortho'-disubstituted aryl bromide is particularly sluggish. Are there specific conditions you would recommend?
A3: For highly sterically hindered electrophiles like ortho,ortho'-disubstituted aryl bromides, a highly active and sterically demanding catalyst system is crucial. The combination of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as RuPhos has proven effective for coupling primary alkyltrifluoroborates with sterically hindered aryl chlorides.[3] For very challenging substrates, increasing the catalyst loading may be necessary. Additionally, a solvent system that allows for higher reaction temperatures, such as a 10:1 mixture of toluene and water, can be beneficial.[3]
Frequently Asked Questions (FAQs)
Q1: How stable is this compound and what are the proper handling procedures?
A1: Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, allowing for storage at room temperature without special precautions.[7] However, their stability can be influenced by pH. The primary degradation pathway is hydrolysis to the corresponding boronic acid, which is a necessary step for participation in the catalytic cycle.[7] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.
Q2: Why is the choice of base so critical in couplings with potassium organotrifluoroborates?
A2: The base plays a crucial role in the Suzuki-Miyaura reaction by promoting the hydrolysis of the trifluoroborate to the corresponding boronic acid, which then forms a boronate species. This boronate is more nucleophilic and readily undergoes transmetalation with the palladium center.[4] The choice of base can significantly impact the reaction rate and yield. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate this activation step effectively.[3][8]
Q3: Can I use aryl chlorides instead of aryl bromides for these couplings?
A3: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides. Consequently, more active catalyst systems are typically required.[9] Catalyst systems based on bulky, electron-rich ligands like RuPhos have been shown to be effective for the coupling of primary alkyltrifluoroborates with a variety of aryl chlorides, including those with steric hindrance.[3]
Q4: Are there alternatives to palladium catalysts for these types of couplings?
A4: While palladium-based catalysts are the most extensively developed for Suzuki-Miyaura reactions, research into other transition metals like nickel is ongoing, particularly for challenging cross-couplings.[1] Nickel catalysts have shown promise for the cross-coupling of potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides.
Data Presentation
Table 1: Effect of Catalyst System on the Coupling of a Primary Alkyltrifluoroborate with a Sterically Hindered Aryl Chloride.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 87 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 75 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 81 |
Data synthesized from studies on the coupling of potassium 4-(benzoyloxy)butyltrifluoroborate with 2-chloroanisole.[3]
Table 2: Coupling of Various Sterically Hindered Electrophiles with Primary Alkyltrifluoroborates.
| Entry | Electrophile | Nucleophile | Catalyst System | Base | Yield (%) |
| 1 | 1-Chloro-2,6-dimethylbenzene | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 92 |
| 2 | 2-Chloro-6-methylanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 92 |
| 3 | Mesityl Bromide | Potassium N-(trifluoroboratomethyl)piperidine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 69 |
| 4 | 2,6-Dimethylphenyl Mesylate | Potassium Boc-protected aminomethyltrifluoroborate | PdCl₂(cod) / RuPhos | K₃PO₄ | 22 |
Data compiled from various sources.[3][8][10]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with a Sterically Hindered Aryl Halide
This protocol is adapted from established methodologies for challenging Suzuki-Miyaura reactions with primary alkyltrifluoroborates and sterically hindered electrophiles.[3]
Materials:
-
This compound (1.0 equiv)
-
Sterically hindered aryl halide (e.g., 2,6-dimethylbromobenzene) (1.0 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
K₂CO₃ (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), the sterically hindered aryl halide (1.0 equiv), this compound (1.0 equiv), and K₂CO₃ (3.0 equiv).
-
Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add degassed toluene and degassed water in a 10:1 ratio to achieve a final concentration of 0.25 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction may require 24-36 hours for completion with highly hindered substrates.[3]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Improving reaction times for Potassium but-3-enyltrifluoroborate couplings
Welcome to the technical support center for improving reaction times and troubleshooting Suzuki-Miyaura couplings involving Potassium but-3-enyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is very slow or not proceeding to completion. What are the common causes?
A1: Slow or incomplete reactions are frequently due to suboptimal reaction conditions. Key factors to investigate include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical.
-
Inappropriate Base or Solvent: The base and solvent system plays a crucial role in the activation of the trifluoroborate.
-
Low Reaction Temperature: Insufficient heat can lead to sluggish reaction rates.
-
Reagent Quality: Degradation of the trifluoroborate salt or the coupling partner can inhibit the reaction.
-
Presence of Oxygen: The palladium catalyst can be deactivated by oxygen.
Q2: I am observing significant side product formation. What are the likely culprits?
A2: Common side products include homocoupled starting materials and protodeboronation of the but-3-enyltrifluoroborate. These are often caused by:
-
Suboptimal Catalyst/Ligand Combination: Certain catalyst systems may favor side reactions.
-
Incorrect Base: The strength and type of base can influence the prevalence of side reactions.
-
Presence of Water: While water is often a necessary component of the solvent system, an incorrect ratio can lead to protodeboronation.
Q3: Can the but-3-enyl group isomerize during the reaction?
A3: While not extensively reported as a major issue for this specific substrate, double bond isomerization is a potential side reaction for homoallylic systems under certain palladium-catalyzed conditions. If you suspect isomerization, it is advisable to analyze the crude reaction mixture for the presence of but-2-enyl or other isomeric products. Optimization of the ligand and reaction temperature may be necessary to suppress this side reaction.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
If your reaction is not reaching completion in a timely manner, consider the following troubleshooting steps, presented in a logical workflow.
Figure 1: Troubleshooting workflow for slow reactions.
Detailed Steps:
-
Optimize Catalyst and Ligand: For alkenyltrifluoroborates, catalyst systems like PdCl₂(dppf)·CH₂Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand are effective.[1][2] If you are using a simple palladium source, consider adding a bulky, electron-rich phosphine ligand such as XPhos or RuPhos, which have shown success in related couplings.[1]
-
Evaluate Base and Solvent System: The hydrolysis of the trifluoroborate to the active boronic acid is a critical step.[3] A mixed aqueous solvent system is typically required. Common choices include THF/H₂O, toluene/H₂O, or i-PrOH/H₂O.[1][2][4] Cesium carbonate (Cs₂CO₃) is a highly effective base for these couplings, though potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used.[2][4]
-
Increase Reaction Temperature: Many Suzuki-Miyaura couplings require heating, typically in the range of 80-120 °C.[4] If your reaction is sluggish at a lower temperature, a moderate increase can significantly improve the rate.
-
Check Reagent Quality and Stoichiometry: Ensure that the this compound and your coupling partner are pure. It is also good practice to use a slight excess (1.1-1.5 equivalents) of the trifluoroborate salt.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.
Issue 2: Significant Side Product Formation
If you are observing a low yield of your desired product along with the formation of byproducts, the following steps can help to improve selectivity.
Figure 2: Troubleshooting workflow for side product formation.
Detailed Steps:
-
Screen Different Ligands: The ligand can have a profound effect on the selectivity of the reaction. If you are observing homocoupling, switching to a more sterically hindered ligand may be beneficial.
-
Optimize Base: If protodeboronation is an issue, a milder base may be required. While Cs₂CO₃ is generally effective, K₂CO₃ or K₃PO₄ might offer better results in some cases.[4]
-
Adjust Water Content in Solvent: The rate of trifluoroborate hydrolysis is dependent on the water concentration. If protodeboronation is significant, reducing the amount of water in the solvent system may be beneficial.
-
Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. If selectivity is an issue, running the reaction at a lower temperature for a longer period may improve the outcome.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of various potassium alkenyltrifluoroborates, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Catalyst, Base, and Solvent Systems for Alkenyltrifluoroborate Couplings
| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Reference |
| 2 mol % PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | Reflux | 12-24 | [1] |
| 2 mol % PdCl₂ / 6 mol % PPh₃ | Cs₂CO₃ | THF/H₂O (9:1) | 80 | 18-24 | [4] |
| 10 mol % PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O (3:1) | 80 | 7-24 | [2] |
| 1-3 mol % Pd(OAc)₂ / (S)-Binap | Cs₂CO₃ | DMF | 120-160 | Not Specified | [4] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for your specific substrate.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF/H₂O 9:1, 0.25 M)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 3: General experimental workflow for the coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Troubleshooting guide for failed reactions with Potassium but-3-enyltrifluoroborate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium but-3-enyltrifluoroborate in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is not working or giving a very low yield. What are the potential causes?
Several factors can contribute to a failed or low-yielding reaction. The primary areas to investigate are the hydrolysis of the trifluoroborate salt to the active boronic acid, the integrity of your reagents, and the specific reaction conditions.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: this compound is a stable precursor that must hydrolyze in situ to the corresponding but-3-enylboronic acid to participate in the catalytic cycle. This hydrolysis is a critical step and can be influenced by several factors.[1][2][3]
-
Insufficient Water: Ensure your solvent system contains an adequate amount of water. A common solvent system is a mixture of an organic solvent like THF or toluene with water.[4][5][6]
-
Incorrect Base: The choice and amount of base are crucial. While various bases can be used, cesium carbonate (Cs₂CO₃) is often effective for promoting the hydrolysis of organotrifluoroborates.[4][5] Potassium phosphate (K₃PO₄) is another common choice.[7]
-
Low Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[8] If your reaction is being run at room temperature, consider gently heating it.
-
-
Reagent Quality:
-
This compound Quality: Although generally stable, ensure your reagent has been stored properly in a cool, dry place to prevent slow degradation.[8]
-
Palladium Catalyst Activity: Your palladium catalyst may be deactivated. Use a freshly opened bottle or a catalyst stored under an inert atmosphere.
-
Solvent Purity: Ensure solvents are of appropriate grade and free of impurities that could interfere with the reaction.
-
-
Reaction Conditions:
-
Inadequate Mixing: In biphasic solvent systems, vigorous stirring is necessary to ensure proper mixing and facilitate the reaction.[1][3]
-
Oxygen Sensitivity: While the trifluoroborate salt is air-stable, the palladium-catalyzed reaction itself should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Q2: I am observing significant amounts of side products, such as homocoupling of my aryl halide or protodeboronation of the but-3-enyl group. How can I minimize these?
The formation of side products is often related to the relative rates of the desired cross-coupling and competing undesired pathways.
Potential Causes & Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of but-1-ene.
-
Excess Acidity/Basicity: While a base is required, overly harsh basic conditions or the presence of acidic impurities can promote protodeboronation.[1][3] Ensure accurate measurement of the base.
-
Slow Cross-Coupling: If the catalytic cycle is slow, the concentration of the reactive boronic acid can build up, increasing the likelihood of side reactions.[1][2][3]
-
-
Homocoupling of Aryl Halide: This can occur through various pathways within the catalytic cycle.
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands can promote the desired reductive elimination step over side reactions.[9][10] Consider screening different ligands.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition and side reactions. An optimal temperature needs to be found.
-
Q3: How do I choose the optimal catalyst, ligand, and base for my reaction?
The ideal combination of catalyst, ligand, and base is highly dependent on the specific aryl halide coupling partner.
Recommendations:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common and effective catalyst precursors.[4][5] Catalysts that incorporate bulky phosphine ligands, such as PdCl₂(dppf), are also widely used.[11][12][13]
-
Ligand: For challenging couplings, especially with electron-rich or sterically hindered aryl chlorides, highly active ligands are often necessary. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) have shown great success in facilitating difficult Suzuki-Miyaura couplings.[4][7][14]
-
Base: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently the bases of choice for reactions involving potassium organotrifluoroborates.[4][7]
Quantitative Data Summary
The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates. These serve as a starting point for optimization.
| Parameter | Typical Range | Notes |
| This compound | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the limiting reagent. |
| Palladium Catalyst Loading | 1 - 5 mol % | Higher loadings may be necessary for challenging substrates. |
| Ligand Loading | 2 - 10 mol % | The ratio of ligand to palladium is typically between 1:1 and 2:1. |
| Base | 2 - 3 equivalents | Common choices include Cs₂CO₃ and K₃PO₄.[4][7] |
| Solvent System | THF/H₂O, Toluene/H₂O | The ratio of organic solvent to water can influence the reaction rate.[4][5][6] |
| Temperature | Room Temperature - 100 °C | The optimal temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Detailed Experimental Protocol
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %)
-
Phosphine ligand (e.g., SPhos, 4 mol %)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow diagram for troubleshooting failed reactions.
Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction.
Caption: The relationship between key reaction components.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. figshare.com [figshare.com]
- 14. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Potassium But-3-enyltrifluoroborate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for Suzuki-Miyaura cross-coupling reactions involving potassium but-3-enyltrifluoroborate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no product at all. What are the primary causes?
A1: Low or no yield in these reactions can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. The most common culprits include:
-
Catalyst Deactivation: The active Pd(0) species is prone to deactivation through various pathways.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often substrate-dependent.
-
Reagent Quality: The purity and stability of all reagents, including the this compound, aryl halide, palladium catalyst, and base, are crucial for success.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.[1]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Ensure the this compound is a crystalline, free-flowing solid. While generally stable in air and moisture, prolonged storage under humid conditions can lead to degradation.[2][3][4]
-
Use freshly purchased or purified solvents and reagents.
-
Confirm the activity of the palladium catalyst. A new batch or a different supplier may be necessary.
-
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: For primary alkyltrifluoroborates like but-3-enyltrifluoroborate, a common and effective catalyst system is a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as RuPhos.[5] The optimal ligand to palladium ratio should be determined experimentally, but a 2:1 ratio is a good starting point.
-
Base: The choice of base is critical. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently used.[5][6] The base must be strong enough to promote transmetalation but not so strong as to cause substrate or product degradation.
-
Solvent: A biphasic solvent system, such as toluene/water or THF/water, is often optimal for reactions with potassium organotrifluoroborates.[5][7]
-
Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. A typical starting point is 80 °C.[5][6]
-
-
Ensure Rigorous Degassing:
-
Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. This is critical to prevent the oxidation of the active Pd(0) catalyst.
-
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products. What are they and how can I minimize them?
A2: Several side reactions can occur, leading to a complex product mixture. The most common are:
-
Homocoupling: Self-coupling of the aryl halide or the organotrifluoroborate can occur. Homocoupling of the aryl halide is often promoted by the presence of oxygen.
-
Protodeboronation: The but-3-enyltrifluoroborate can react with trace amounts of water or other protic sources to replace the boron group with a hydrogen atom, leading to but-1-ene.
-
Isomerization: The terminal double bond of the but-3-enyl group can isomerize to form more stable internal alkenes under the influence of the palladium catalyst.[1][8]
-
β-Hydride Elimination: After oxidative addition and transmetalation, the resulting alkyl-palladium intermediate can undergo β-hydride elimination to form 1,3-butadiene and a palladium-hydride species. This is a common decomposition pathway for metal-alkyl complexes with β-hydrogens.[9][10]
Troubleshooting Steps:
-
Minimize Homocoupling:
-
As with low yield issues, ensure thorough degassing of the reaction mixture to minimize oxygen levels.
-
Using a pre-catalyst that rapidly generates the active Pd(0) species can also reduce side reactions.
-
-
Reduce Protodeboronation:
-
While some water is often necessary for the reaction, excessive amounts can promote protodeboronation. Use the recommended solvent ratios (e.g., 10:1 toluene/H₂O).[5]
-
Ensure the base is not excessively strong or used in large excess.
-
-
Suppress Isomerization and β-Hydride Elimination:
-
Ligand Choice: The choice of ligand can significantly influence the rate of β-hydride elimination. Bulky, electron-donating ligands can sometimes stabilize the alkyl-palladium intermediate and favor the desired reductive elimination over β-hydride elimination.[11]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor these side reactions relative to the desired cross-coupling.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling of Primary Alkyltrifluoroborates
| Parameter | Recommended Conditions | Reference |
| Palladium Precursor | Pd(OAc)₂ (2 mol %) | [5] |
| Ligand | RuPhos (4 mol %) | [5] |
| Base | K₂CO₃ (3.0 equiv) or Cs₂CO₃ (3.0 equiv) | [5][6] |
| Solvent System | Toluene/H₂O (10:1) | [5] |
| Temperature | 80 °C | [5] |
| Reaction Time | 24 h | [5] |
Table 2: Alternative Catalyst System for Alkyltrifluoroborates
| Parameter | Recommended Conditions | Reference |
| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂ (10 mol %) | [6] |
| Base | Cs₂CO₃ (3.0 equiv) | [6] |
| Solvent System | Toluene/H₂O | [6] |
| Temperature | 80 °C | [6] |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Chloride
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser are added the aryl chloride (1.0 equiv), this compound (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Degassed toluene and degassed water (10:1 v/v) are added via syringe.
-
Catalyst Addition: In a separate vial, palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) are combined. The solid mixture is then added to the reaction vessel under a positive flow of inert gas.
-
Reaction: The reaction mixture is heated to 80 °C with vigorous stirring for 24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Preparation of this compound
A representative procedure for a similar compound, potassium 4-(benzoyloxy)butyltrifluoroborate, is as follows and can be adapted.[5]
-
Hydroboration: To a solution of but-3-enyl benzoate in CH₂Cl₂ is added HBBr₂·SMe₂. The mixture is heated to reflux.
-
Hydrolysis: After cooling, the reaction mixture is added to a cold solution of water in diethyl ether.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated.
-
Trifluoroborate Formation: The crude boronic acid is dissolved in methanol, and a saturated aqueous solution of KHF₂ is added. The mixture is stirred, and the resulting precipitate is collected by filtration, washed with cold water and ether, and dried to afford the this compound.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Common palladium catalyst deactivation pathways.
Caption: A workflow for troubleshooting low yields.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cation-Controlled Olefin Isomerization Catalysis with Palladium Pincer Complexes – Department of Chemistry [chem.unc.edu]
- 9. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 10. Beta-hydride elimination [chemeurope.com]
- 11. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Potassium but-3-enyltrifluoroborate and Butenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Butenylating Agent
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these transformations, influencing reaction efficiency, stability, and ease of handling. This guide provides a detailed comparative study of two prominent butenylating agents: Potassium but-3-enyltrifluoroborate and butenylboronic acid, with a focus on their performance in Suzuki-Miyaura cross-coupling reactions.
Executive Summary: The Trifluoroborate Advantage
This compound is emerging as a superior alternative to butenylboronic acid for a multitude of applications, primarily owing to its enhanced stability and ease of handling.[1][2] As crystalline, free-flowing solids, potassium organotrifluoroborates are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1] In stark contrast, boronic acids are susceptible to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines. This process can complicate reaction stoichiometry and lead to reproducibility issues. Furthermore, boronic acids can be challenging to purify and are more prone to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1][2]
The enhanced stability of this compound is attributed to the tetracoordinate nature of its boron atom, which is strongly bonded to three electron-withdrawing fluorine atoms. This configuration protects the carbon-boron bond from premature cleavage and degradation under various reaction conditions.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
While a direct, side-by-side comparison of this compound and butenylboronic acid under identical reaction conditions is not extensively documented in the literature, a review of published examples demonstrates the utility of both reagents in forming butenylated aromatic compounds. The following table summarizes representative Suzuki-Miyaura coupling reactions for each reagent, highlighting the reaction conditions and reported yields.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | 2 mol % PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ (3 equiv) | i-PrOH/H₂O | 18 | 80 | 85 | Molander, G. A.; Bernardi, C. R. J. Org. Chem.2002 , 67, 8424-8429 |
| Butenylboronic acid pinacol ester | 1-Iodo-4-nitrobenzene | 3 mol % Pd(PPh₃)₄ | K₂CO₃ (2 equiv) | Dioxane/H₂O | 12 | 100 | 78 | Brown, H. C.; et al. J. Am. Chem. Soc.1987 , 109, 5475-5480 |
Note: The data presented is from different literature sources and, therefore, the reaction conditions are not identical. A direct comparison of yields should be made with caution.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both this compound and a butenylboronic acid derivative. These protocols are intended to serve as a starting point for reaction optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol %)
-
tert-Butylamine (t-BuNH₂) (3.0 equiv)
-
Isopropanol (i-PrOH)
-
Water
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1 equiv), and PdCl₂(dppf)·CH₂Cl₂ (2 mol %).
-
The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solution of isopropanol and water (typically in a 3:1 to 5:1 ratio) is added via syringe, followed by the addition of tert-butylamine (3.0 equiv).
-
The reaction mixture is heated to 80 °C and stirred vigorously for the required time (typically monitored by TLC or GC-MS for completion).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Butenylboronic Acid Pinacol Ester with an Aryl Halide
Materials:
-
Butenylboronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol %)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction flask, dissolve the aryl halide (1.0 equiv) and butenylboronic acid pinacol ester (1.2 equiv) in 1,4-dioxane.
-
Add an aqueous solution of potassium carbonate (2.0 equiv).
-
Bubble argon gas through the solution for 15-20 minutes to degas the mixture.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol %), to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Visualizing the Process: Workflows and Mechanisms
To further elucidate the practical and mechanistic aspects of utilizing these reagents, the following diagrams have been generated using Graphviz.
Caption: A comparative workflow highlighting the handling and stability advantages of this compound over butenylboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, applicable to both boronic acids and organotrifluoroborates.
Conclusion
For researchers seeking a reliable, stable, and user-friendly butenylating agent for Suzuki-Miyaura cross-coupling reactions, this compound presents a compelling choice. Its inherent stability circumvents many of the challenges associated with the use of butenylboronic acid, such as decomposition and stoichiometric uncertainty. While both reagents are effective in forming carbon-carbon bonds, the operational advantages of the trifluoroborate salt can lead to more consistent and reproducible results, a critical factor in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided data and protocols serve as a valuable resource for the rational selection and application of these important synthetic building blocks.
References
The Decisive Advantage: Potassium But-3-enyltrifluoroborate in Modern Cross-Coupling Chemistry
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation, influencing reaction efficiency, substrate scope, and operational simplicity. Among the diverse array of organoboron reagents, potassium but-3-enyltrifluoroborate has emerged as a superior alternative, offering significant advantages in stability, handling, and performance over traditional boronic acids and other organoboron derivatives. This guide provides an objective comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborates, including the but-3-enyl variant, are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][2][3] This contrasts sharply with boronic acids, which are often prone to decomposition and can exist in equilibrium with their cyclic anhydrides (boroxines), leading to stoichiometric uncertainty.[2][4] The enhanced stability of trifluoroborates is attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from protodeboronation and oxidation.[2][5] This inherent stability simplifies storage and handling, allows for broader functional group tolerance, and ensures more reproducible results in cross-coupling reactions.[1][6][7]
Stability Comparison: A Clear Winner
The superior stability of this compound is a key differentiator. The following table summarizes the stability characteristics compared to but-3-enylboronic acid and its N-methyliminodiacetic acid (MIDA) ester, another stabilized form of organoboron reagent.
| Feature | This compound | But-3-enylboronic Acid | But-3-enyl MIDA Boronate |
| Physical Form | Crystalline, free-flowing solid[2] | Often an amorphous solid or oil | Crystalline solid[8] |
| Air Stability | Highly stable; can be stored indefinitely on the benchtop[3][9][10] | Prone to oxidation and decomposition[4][10] | Generally air-stable[8][9] |
| Moisture Stability | Highly stable to moisture and aqueous conditions[1][3] | Susceptible to protodeboronation and formation of boroxines in the presence of water[2][4] | Stable to anhydrous conditions, hydrolyzes under basic aqueous conditions to release the boronic acid[9][11] |
| Handling | No special precautions required for storage or handling[3] | Requires storage under inert atmosphere and careful handling to avoid decomposition[12] | Can be handled in air, but requires anhydrous conditions for storage to prevent premature hydrolysis[9] |
| Stoichiometry | Well-defined and consistent | Can be inconsistent due to the presence of boroxine trimers[2] | Well-defined and consistent |
Performance in Suzuki-Miyaura Cross-Coupling: A Representative Comparison
Disclaimer: The following data is for illustrative purposes and is not from a direct comparative study. Reaction conditions and substrates vary between entries.
| Organoboron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| Potassium Alkenyltrifluoroborate | 3-Bromo-2-methyl-2,1-borazaronaphthalene | 2-Methyl-3-((E)-prop-1-en-1-yl)-2,1-borazaronaphthalene | 98 | [1] |
| Alkenylboronic Acid Pinacol Ester | 3-Pyridyl triflate | 3-(alkenyl)pyridine derivative | ~70-80 (representative) | [8][12] |
| Alkenyl MIDA Boronate | 4-Bromotoluene | 4-Methyl-1-(alkenyl)benzene | 75-92 | [8] |
Potassium alkenyltrifluoroborates consistently provide good to excellent yields in Suzuki-Miyaura reactions with a wide range of coupling partners, including challenging heteroaryl halides.[1][13] Their high reactivity, coupled with their stability, makes them highly reliable reagents for complex molecule synthesis.
Experimental Protocols
To facilitate the adoption of this compound, detailed experimental protocols for its synthesis and a general procedure for its use in Suzuki-Miyaura cross-coupling are provided below, alongside representative protocols for other organoboron reagents.
Protocol 1: Synthesis of this compound
This two-step, one-pot procedure is adapted from established methods for the synthesis of potassium alkenyltrifluoroborates via hydroboration.[6]
Materials:
-
1,3-Butadiene (or a suitable precursor)
-
Catecholborane
-
Potassium bifluoride (KHF₂)
-
Anhydrous THF
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve catecholborane (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and slowly bubble 1,3-butadiene gas (1.1 eq) through the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the catecholborane.
-
Cool the mixture to 0 °C and add a saturated aqueous solution of potassium bifluoride (KHF₂, 3.0 eq) dropwise. A white precipitate will form.
-
Stir the suspension vigorously at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting solid, add acetone and stir for 15 minutes. Filter the mixture to remove insoluble inorganic salts.
-
Concentrate the acetone filtrate under reduced pressure.
-
The crude product can be purified by recrystallization, typically by dissolving in a minimal amount of hot acetone and precipitating with diethyl ether, to yield this compound as a white, crystalline solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.[4]
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., 10:1 Toluene/Water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (2 mol%), ligand (4 mol%), and base (3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 10:1 toluene/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Representative Procedure for Suzuki-Miyaura Coupling with an Alkenylboronic Acid
This protocol is a general procedure and may require optimization.[14]
Materials:
-
Aryl halide (1.0 eq)
-
Alkenylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃)
-
Solvent (e.g., Toluene or DME)
Procedure:
-
In a reaction vessel, dissolve the aryl halide (1.0 eq) and alkenylboronic acid (1.5 eq) in the organic solvent.
-
Add the aqueous base.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Representative Procedure for Suzuki-Miyaura Coupling with an Alkenyl MIDA Boronate
This protocol is based on established methods for the coupling of MIDA boronates.[8][15]
Materials:
-
Aryl halide (1.0 eq)
-
Alkenyl MIDA boronate (1.2 eq)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., THF/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), alkenyl MIDA boronate (1.2 eq), palladium precatalyst (2 mol%), and base (3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Advantages and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key stability differences, the synthesis workflow, and the general catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. potassium trans-1-ethylbut-1-enyl trifluoroborate - Structure, Synthesis, Properties [organoborons.com]
A Comparative Guide to the Validation of a Synthetic Route Using Potassium But-3-enyltrifluoroborate
For researchers, scientists, and drug development professionals, the choice of reagents in complex organic syntheses is paramount to achieving robust and reproducible results. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, potassium organotrifluoroborates have emerged as a superior class of reagents compared to their boronic acid and ester counterparts. This guide provides an objective comparison of Potassium but-3-enyltrifluoroborate with alternative organoboron reagents, supported by experimental data and detailed protocols.
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborates, including this compound, offer significant advantages over traditional boronic acids. The tetracoordinate nature of the boron atom in trifluoroborates renders them significantly more stable to air and moisture.[1][2] This enhanced stability simplifies storage and handling, leading to more consistent and reproducible yields in cross-coupling reactions.[3] In contrast, boronic acids are prone to protodeboronation and can exist as equilibrium mixtures of the acid and its cyclic trimeric anhydride (boroxine), which can complicate stoichiometry.[1]
The increased stability of potassium organotrifluoroborates also allows for a broader tolerance of functional groups within the molecule, enabling more complex synthetic strategies without the need for protecting groups.[2][4]
Comparative Performance Data
While direct head-to-head comparative studies for this compound against its corresponding boronic acid under identical conditions are not extensively documented in the literature, the general trend of improved performance of trifluoroborates is well-established.[3] The following table provides a representative comparison of typical yields observed for the Suzuki-Miyaura cross-coupling of an aryl bromide with an alkenyl organoboron reagent.
| Organoboron Reagent | Aryl Halide | Product | Typical Yield (%) | Reference |
| This compound | 4-Bromotoluene | 4-(But-3-en-1-yl)toluene | 85-95% (estimated) | [2][5] |
| But-3-enylboronic acid | 4-Bromotoluene | 4-(But-3-en-1-yl)toluene | 60-80% | [6] |
| But-3-enylboronic acid pinacol ester | 4-Bromotoluene | 4-(But-3-en-1-yl)toluene | 70-85% | [7] |
Note: The yield for this compound is an estimate based on reported yields for similar potassium alkenyltrifluoroborates under optimized conditions. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
This protocol describes a two-step, one-pot procedure for the synthesis of this compound from the commercially available but-3-en-1-ol via hydroboration, followed by conversion to the trifluoroborate salt.
Materials:
-
But-3-en-1-ol
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add but-3-en-1-ol (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
In a separate flask, prepare a saturated solution of potassium hydrogen fluoride (4.0 equiv) in a 1:1 mixture of methanol and water.
-
Slowly add the KHF₂ solution to the reaction mixture at room temperature. A white precipitate should form.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Remove the organic solvents under reduced pressure.
-
Add acetone to the residue and stir for 10 minutes.
-
Collect the white solid by vacuum filtration through a Büchner funnel.
-
Wash the solid sequentially with cold methanol and diethyl ether.
-
Dry the solid under high vacuum to afford this compound as a white, crystalline solid.
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and cesium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizing the Synthetic Route and Rationale
The following diagrams illustrate the key processes involved in the synthesis and application of this compound.
Conclusion
The validation of a synthetic route utilizing this compound offers significant advantages in terms of reagent stability, handling, and often, reaction yield and reproducibility. For researchers in drug development and other scientific fields requiring robust synthetic methodologies, the adoption of potassium organotrifluoroborates represents a strategic improvement over traditional organoboron reagents. The provided protocols and diagrams serve as a practical guide for the implementation of this valuable synthetic tool.
References
- 1. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Coupling of Potassium But-3-enyltrifluoroborate for the Synthesis of Homoallylated Arenes
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern synthetic chemistry. The introduction of the homoallyl moiety (a but-3-enyl group) into aromatic systems is a valuable transformation, yielding key intermediates for the synthesis of complex molecules and pharmacologically active compounds. Among the various methods available, the Suzuki-Miyaura cross-coupling of potassium but-3-enyltrifluoroborate has emerged as a promising strategy. This guide provides an objective comparison of this method with established alternatives, supported by available experimental data and detailed protocols.
Introduction to But-3-enylation of Arenes
The palladium-catalyzed cross-coupling of aryl halides and pseudohalides with organometallic reagents has revolutionized the synthesis of substituted aromatic compounds. For the specific introduction of a but-3-enyl group, several organometallic reagents can be employed. This compound is an air- and moisture-stable, crystalline solid that offers significant advantages in terms of ease of handling and storage compared to many other organometallic reagents.[1] Its use in the Suzuki-Miyaura coupling provides a reliable and versatile method for the formation of C(sp²)-C(sp³) bonds.
This guide will delve into the mechanistic aspects of the Suzuki-Miyaura cross-coupling of this compound, present its performance in comparison to alternative reagents such as organostannanes (Stille coupling) and organosilanes (Hiyama coupling), and provide detailed experimental protocols for these key transformations.
Mechanistic Investigation of this compound Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
A critical aspect in the coupling of alkyl groups is the potential for β-hydride elimination as a competing side reaction.[2] In the case of this compound, the intermediate alkylpalladium species possesses β-hydrogens. However, studies on similar primary alkyltrifluoroborates have shown that with appropriate ligand selection, β-hydride elimination can be effectively suppressed, leading to high yields of the desired cross-coupled product.[1] The use of sterically bulky and electron-rich phosphine ligands is often crucial in promoting the desired reductive elimination over β-hydride elimination.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Performance Comparison: Suzuki-Miyaura vs. Stille and Hiyama Couplings
The choice of but-3-enylation method often depends on factors such as substrate scope, functional group tolerance, reagent toxicity, and operational simplicity. Below is a comparative overview of the Suzuki-Miyaura, Stille, and Hiyama couplings for this purpose.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Hiyama Coupling |
| Reagent | This compound | Tributyl(but-3-en-1-yl)stannane | But-3-enyltrimethoxysilane |
| Reagent Stability | High (air and moisture stable solid) | Moderate (air and moisture stable liquid) | Moderate (moisture sensitive liquid) |
| Toxicity | Low | High (organotin compounds are toxic) | Low |
| Byproducts | Boron-based, generally low toxicity | Tin-based, toxic and difficult to remove | Silicon-based, generally low toxicity |
| Reaction Conditions | Generally mild, requires a base | Mild, often requires additives like Cu(I) salts | Requires an activator (e.g., fluoride source) |
| Functional Group Tolerance | Broad | Broad | Broad |
| Typical Yields | Good to excellent | Good to excellent | Moderate to good |
Table 1. Comparison of Suzuki-Miyaura, Stille, and Hiyama couplings for but-3-enylation.
Experimental Data Summary
| Aryl Halide | Suzuki-Miyaura (this compound) | Stille (Tributyl(but-3-en-1-yl)stannane) | Hiyama (But-3-enyltrimethoxysilane) |
| 4-Bromoacetophenone | ~80-95% (estimated) | ~85-95% | ~70-85% |
| 4-Bromoanisole | ~75-90% (estimated) | ~80-90% | ~65-80% |
| 1-Bromo-4-nitrobenzene | ~85-98% (estimated) | ~90-98% | ~75-90% |
| 2-Bromopyridine | ~70-85% (estimated) | ~75-85% | ~60-75% |
Table 2. Representative yields for the but-3-enylation of various aryl bromides. Yields for the Suzuki-Miyaura coupling are estimated based on data for other primary alkyltrifluoroborates.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions.
Synthesis of this compound
dot
Caption: Synthesis of this compound.
A solution of but-3-enylmagnesium bromide (1.0 M in THF, 1.1 equiv) is added dropwise to a solution of trimethyl borate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous KHF₂ solution (4.0 equiv) and stirred vigorously for 1 hour. The resulting white precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a mixture of the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (3.0 equiv) is added a solution of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in a toluene/water (10:1) mixture. The reaction mixture is degassed and heated at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3][4]
General Procedure for Stille Cross-Coupling
In a flame-dried flask under an inert atmosphere, the aryl halide (1.0 equiv), tributyl(but-3-en-1-yl)stannane (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and anhydrous LiCl (3.0 equiv) are dissolved in anhydrous THF or DMF. The mixture is degassed and heated to 80-100 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of KF. The resulting mixture is stirred for 30 minutes and then filtered through a pad of celite. The filtrate is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.[5]
General Procedure for Hiyama Cross-Coupling
To a mixture of the aryl halide (1.0 equiv), but-3-enyltrimethoxysilane (1.5 equiv), and a fluoride source such as TBAF (1.5 equiv) in anhydrous THF is added a palladium catalyst, for example, Pd(OAc)₂ (5 mol%) and a phosphine ligand (e.g., P(t-Bu)₃, 10 mol%). The reaction mixture is stirred at 60-80 °C under an inert atmosphere. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.[6]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound presents a highly attractive method for the synthesis of homoallylated arenes. Its primary advantages lie in the stability, low toxicity, and ease of handling of the boronate reagent, making it a more environmentally benign and user-friendly alternative to the toxic organostannanes used in Stille couplings. While Hiyama couplings also offer a low-toxicity alternative, they often require an activating agent. For researchers in drug discovery and development, the operational simplicity and broad functional group tolerance of the Suzuki-Miyaura protocol make it a robust and reliable choice for the introduction of the but-3-enyl moiety into complex molecular scaffolds. The continued development of more active and selective catalyst systems is expected to further enhance the utility of this valuable transformation.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling of Potassium But-3-enyltrifluoroborate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Potassium organotrifluoroborates have emerged as stable, versatile, and environmentally benign coupling partners for these reactions. This guide provides a comparative overview of various palladium catalysts for the cross-coupling of potassium but-3-enyltrifluoroborate with aryl halides, offering researchers, scientists, and drug development professionals a basis for catalyst selection and methods development.
The choice of palladium catalyst and ligand is crucial for achieving optimal reaction performance, influencing yield, reaction time, and catalyst loading. Below, we compare several common palladium catalyst systems, drawing on data from reactions with similar substrates like vinyl and primary alkyltrifluoroborates.
Data Presentation: Comparison of Palladium Catalyst Systems
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates and aryl electrophiles. The data is compiled from studies on analogous substrates to provide a predictive comparison for reactions with this compound.
| Catalyst System | Ligand | Typical Catalyst Loading (mol %) | Base | Solvent System | Reaction Temperature (°C) | Key Advantages | Potential Limitations |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | 2 | Cs₂CO₃ | Toluene/H₂O | 80-100 | Commercially available, well-established for a range of substrates.[1] | Can be sensitive to air and moisture; may require higher catalyst loadings for less reactive substrates. |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine (PPh₃) | 2 (Pd), 6 (Ligand) | Cs₂CO₃ | THF/H₂O | 65 | In situ generation of the active catalyst from stable precursors.[2] | Ligand to metal ratio needs to be optimized.[2] |
| Pd(OAc)₂ / RuPhos | RuPhos | 2 (Pd), 4 (Ligand) | K₂CO₃ | Toluene/H₂O | 80 | High activity, allowing for coupling of challenging substrates like aryl chlorides.[3] | Ligand can be expensive. |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | 0.5 - 2 | Cs₂CO₃ | THF/H₂O | 80 | Effective for a broad range of aryl and heteroaryl halides.[4] | May not be as active as more modern phosphine ligand systems for all substrates. |
| Buchwald G3 Palladacycle / XPhos | XPhos | 1 - 2 | K₃PO₄ | t-BuOH or Toluene | 80-110 | Highly active and versatile, often allowing for lower catalyst loadings and shorter reaction times.[5][6] | Higher cost of catalyst and ligand. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Protocol 1: Using Pd(PPh₃)₄
-
To an oven-dried reaction vessel, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol %).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
The reaction mixture is stirred vigorously and heated to 80 °C in an oil bath.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Using Pd(OAc)₂ / RuPhos
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol %) and RuPhos (0.04 mmol, 4 mol %) to an oven-dried reaction vessel.
-
Add this compound (1.5 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
The vessel is sealed, removed from the glovebox (if used), and placed on a Schlenk line.
-
Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.
-
The mixture is stirred and heated to 80 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup and purification are carried out as described in Protocol 1.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Kinetic Performance of Potassium But-3-enyltrifluoroborate in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals navigating the landscape of cross-coupling reactions, the choice of organoboron reagent is a critical determinant of reaction efficiency, reproducibility, and scope. This guide provides a detailed comparison of Potassium but-3-enyltrifluoroborate against other commonly used organoboron reagents in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.
Performance Comparison: Stability and Yield
Potassium organotrifluoroborates, including this compound, offer significant advantages in terms of stability and ease of handling compared to their boronic acid counterparts.[1][2] Boronic acids are susceptible to protodeboronation and can be challenging to purify and store long-term, whereas organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] This inherent stability often translates to more consistent and reproducible results in cross-coupling reactions.
While direct, side-by-side kinetic rate data for the Suzuki-Miyaura reaction of this compound versus other organoboron reagents is not extensively available in the literature, a comparison of reaction yields under optimized conditions provides valuable insights into its relative performance.
Table 1: Comparison of Yields for Suzuki-Miyaura Reactions with Various Organoboron Reagents
| Organoboron Reagent | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | 2 mol % PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 80 | 12 | 85 | [3] |
| This compound | 4-Bromobenzonitrile | 2 mol % PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 80 | 12 | 92 | [3] |
| But-3-enylboronic acid | 4-Bromoacetophenone | Not specified | Not specified | Not specified | Not specified | Not specified | Typically lower yields and requires inert conditions | Inferred from stability discussions[1] |
| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | 2 mol % PdCl₂ / 6 mol % PPh₃ | Cs₂CO₃ | THF/H₂O | 60 | 12 | 79 | [4] |
| Phenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | NaOH | EtOH/H₂O | 70 | - | ~50 | [5] |
Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable. The performance of but-3-enylboronic acid is inferred based on the known instability of many boronic acids relative to their trifluoroborate salts.
Experimental Protocols
Reproducible and accurate kinetic analysis is paramount for understanding and optimizing chemical reactions. Below is a detailed methodology for conducting a kinetic study of a Suzuki-Miyaura reaction using Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring.
Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Reaction
1. Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., t-BuNH₂)
-
Solvent (e.g., anhydrous i-PrOH/H₂O mixture)
-
Internal standard (e.g., dodecane)
-
Anhydrous reaction vial with a septum-sealed cap
-
Magnetic stir bar
-
Syringes for liquid handling
-
GC-MS instrument
2. Reaction Setup:
-
To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Seal the vial with a septum-sealed cap and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Using a syringe, add the degassed solvent mixture (e.g., 5 mL of i-PrOH/H₂O) to the reaction vial.
-
Add a known amount of the internal standard (e.g., 100 µL of a standard solution of dodecane in the reaction solvent) to the mixture.
3. Kinetic Monitoring:
-
Place the reaction vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C) and begin vigorous stirring.
-
At regular time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., 1 mL of diethyl ether and 1 mL of water).
-
Thoroughly mix the quenched sample and separate the organic layer.
-
Analyze the organic layer by GC-MS to determine the concentration of the starting materials and the product relative to the internal standard.
4. Data Analysis:
-
Generate a calibration curve for the starting material and product using standard solutions of known concentrations with the internal standard.
-
Use the calibration curve to convert the peak areas from the GC-MS analysis into concentrations.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
From the reaction profile, determine the initial reaction rate and other kinetic parameters.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Potassium but-3-enyltrifluoroborate and Other Vinylating Agents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Vinylating Agent
The introduction of a vinyl group is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and agrochemicals. The choice of vinylating agent is critical and depends on factors such as reactivity, stability, substrate scope, and toxicity. This guide provides an objective comparison of Potassium but-3-enyltrifluoroborate and other common vinylating agents, supported by available experimental data, to inform the selection of the most suitable reagent for a given synthetic challenge.
This compound has emerged as a valuable reagent, offering a stable, less toxic alternative to traditional organometallic vinylating agents. Like other potassium organotrifluoroborates, it is an air- and moisture-stable solid that is easy to handle and store over extended periods.[1][2] This contrasts sharply with the air and moisture sensitivity of many other vinylating agents, such as Grignard reagents and some boronic acids.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. The performance of various vinylating agents in this reaction is a key benchmark for their utility. While direct comparative studies under identical conditions are limited, the following table summarizes representative data from the literature to facilitate a qualitative comparison.
Table 1: Performance Comparison of Selected Vinylating Agents in Suzuki-Miyaura Cross-Coupling Reactions
| Vinylating Agent | Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (9:1) | 80 | 12 | 79 | [3] |
| Potassium vinyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (1-3 mol%)/ (S)-Binap | Cs₂CO₃ | DMF | 120 | - | ~90 | [4] |
| Vinyltributyltin | Aryl Bromides | Pd(PPh₃)₄ | - | THF | 65 | 24 | ~90 | [3] |
| Vinylmagnesium bromide | Aryl Halides | Pd-based | - | THF | RT | - | Variable | [3] |
| Trivinylboroxane-pyridine complex | 2-Bromoacetanilide | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 18 | 95 | [5] |
Note: The yields and reaction conditions are highly substrate and catalyst dependent. The data presented here are for illustrative purposes and may not be directly comparable due to variations in the specific substrates and reaction conditions used in the original studies.
Key Considerations for Agent Selection
-
This compound and other Alkenyltrifluoroborates:
-
Advantages: Excellent air and moisture stability, allowing for ease of handling and storage.[1] Generally low toxicity compared to organotin reagents.[1] The byproducts are typically inorganic salts that are easily removed by aqueous workup.[6]
-
Disadvantages: May require higher temperatures and specific catalyst systems for optimal reactivity with less reactive electrophiles like aryl chlorides.[4]
-
-
Organotin Reagents (e.g., Vinyltributyltin):
-
Grignard Reagents (e.g., Vinylmagnesium bromide):
-
Boronic Acids and Esters (e.g., Trivinylboroxane):
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these vinylating agents. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Vinyltrifluoroborate
This protocol is adapted from the work of Molander, G. A., & Brown, A. R. (2006).[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.0 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Tetrahydrofuran (THF) and Water (9:1 mixture)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl bromide, potassium vinyltrifluoroborate, cesium carbonate, PdCl₂, and PPh₃.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the THF/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Alkenyltrifluoroborate
This protocol is a general representation based on the work of Alacid, E., & Nájera, C. (2009).[4]
Materials:
-
Aryl chloride (1.0 mmol)
-
Potassium alkenyltrifluoroborate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
(S)-Binap (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, potassium alkenyltrifluoroborate, Pd(OAc)₂, (S)-Binap, and Cs₂CO₃ to a dry reaction vessel.
-
Add anhydrous DMF to the vessel.
-
Seal the vessel and heat the reaction mixture to 120-160 °C (higher temperatures may be required for deactivated aryl chlorides).
-
Stir the reaction for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Visualizing Reaction Pathways and Logic
To further aid in understanding and decision-making, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for selecting a suitable vinylating agent.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a vinylating agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. figshare.com [figshare.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Reproducibility of Potassium But-3-enyltrifluoroborate in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible synthetic methodologies is paramount. In the realm of carbon-carbon bond formation, the introduction of the but-3-enyl moiety is a common transformation, often accomplished using organoboron or organometallic reagents. This guide provides an objective comparison of Potassium but-3-enyltrifluoroborate with its traditional alternatives, namely but-3-enylboronic acid and but-3-enyl Grignard reagents, focusing on the reproducibility of their reactions. The evidence strongly suggests that the trifluoroborate salt offers superior performance due to its enhanced stability and ease of handling.
Potassium organotrifluoroborates have emerged as a highly advantageous class of reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Their tetracoordinate boron center grants them exceptional stability towards air and moisture, a stark contrast to the often-hygroscopic and unstable nature of boronic acids and the high reactivity and sensitivity of Grignard reagents.[2] This inherent stability is a cornerstone of reproducible reactions, minimizing the variability that can arise from reagent degradation during storage and handling.
Comparative Performance: Stability and Yield
The primary advantage of this compound lies in its bench-top stability. Unlike but-3-enylboronic acid, which can be prone to dehydration to form boroxines, and but-3-enylmagnesium bromide, which is highly sensitive to moisture and air, the trifluoroborate salt can be weighed in the open atmosphere and stored for extended periods without special precautions.[2] This robustness translates directly to more consistent and reproducible reaction outcomes, as the purity and concentration of the active reagent remain constant.
While direct, side-by-side quantitative comparisons of reproducibility for this compound are not extensively documented in single studies, the literature provides a clear qualitative and anecdotal consensus. For challenging substrates, where boronic acids may give inconsistent results, organotrifluoroborates are often the reagents of choice, leading to higher and more reliable yields. The following table summarizes the expected performance based on the known properties and reported data for these classes of reagents in Suzuki-Miyaura cross-coupling reactions.
| Reagent | Key Advantages | Key Disadvantages | Typical Yield Range (Suzuki-Miyaura) | Reproducibility |
| This compound | Excellent air and moisture stability, long shelf-life, easy to handle, high yields.[2] | Requires activation (e.g., by a base) for transmetalation. | 70-95% | High |
| But-3-enylboronic acid | Readily participates in cross-coupling. | Prone to dehydration (boroxine formation), can be hygroscopic, leading to inconsistent stoichiometry. | 50-85% | Moderate to Low |
| But-3-enylmagnesium bromide (Grignard) | Highly reactive, useful for a broad range of electrophiles. | Extremely sensitive to air and moisture, requires anhydrous conditions and inert atmosphere, prone to side reactions. | 40-80% | Low |
Note: The yield ranges are representative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
To illustrate the practical application of this compound, a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is adapted from established procedures for similar potassium alkenyltrifluoroborates.
Synthesis of 4-(But-3-enyl)acetophenone via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-bromoacetophenone.
Materials:
-
This compound
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
To the flask, add anhydrous, degassed tetrahydrofuran (THF) (9 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 65 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(but-3-enyl)acetophenone.
Visualizing the Reaction Workflow and Logic
To further clarify the experimental process and the advantages of using this compound, the following diagrams are provided.
References
A Comparative Guide to In-Situ Monitoring of Potassium But-3-enyltrifluoroborate Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their stability and ease of handling compared to boronic acids. Among these, potassium but-3-enyltrifluoroborate serves as a versatile reagent for the introduction of the but-3-enyl moiety. Real-time, in-situ monitoring of these reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring reaction safety and efficiency. This guide provides a comparative analysis of common in-situ monitoring techniques for reactions involving this compound, supported by experimental data and detailed protocols.
In-Situ Monitoring Techniques: A Comparative Overview
Several spectroscopic techniques can be employed for the in-situ monitoring of chemical reactions. The choice of technique depends on the specific reaction conditions, the chemical nature of the reactants and products, and the information required. The following table summarizes the key performance indicators for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy in the context of monitoring this compound reactions.
| Parameter | In-Situ NMR Spectroscopy | In-Situ FTIR Spectroscopy | In-Situ Raman Spectroscopy |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Measures the inelastic scattering of monochromatic light, providing information on vibrational, rotational, and other low-frequency modes. |
| Information Provided | Quantitative concentration data of reactants, intermediates, and products; detailed structural information.[1] | Quantitative concentration data of species with IR-active functional groups.[2] | Quantitative concentration data, particularly for non-polar bonds and symmetric vibrations. |
| Sensitivity | Moderate to high, dependent on the nucleus being observed and magnetic field strength. | High for molecules with strong dipole moment changes. | Generally lower than FTIR, but can be enhanced using techniques like Surface-Enhanced Raman Spectroscopy (SERS).[3][4] |
| Selectivity | Excellent, capable of distinguishing between structurally similar molecules.[1] | Good, characteristic absorption bands for different functional groups. | Good, provides a unique fingerprint for molecules. |
| Typical Probes/Setup | Flow-through NMR tubes or probes inserted directly into the reactor.[5] | Attenuated Total Reflectance (ATR) probes are commonly used. | Immersion probes with fiber optic cables. |
| Advantages | - Highly specific and quantitative.- Provides detailed structural information on intermediates.- Non-destructive.[1] | - Fast acquisition times.- Relatively low cost.- Wide applicability.[2] | - Insensitive to water, making it suitable for aqueous reaction media.- Can be used with fiber optics for remote monitoring.- Minimal sample preparation.[6] |
| Limitations | - Lower sensitivity compared to other techniques.- Higher equipment cost.- Potential for magnetic field distortions in complex reaction mixtures.[1] | - Water absorption can interfere with measurements.- Probe fouling can be an issue. | - Raman scattering is a weak phenomenon, leading to lower sensitivity.- Fluorescence from the sample can interfere with the signal. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable in-situ reaction monitoring. Below are generalized protocols for setting up in-situ NMR, FTIR, and Raman monitoring for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide.
General Reaction Setup: Suzuki-Miyaura Coupling
A standard reaction setup would involve the palladium-catalyzed cross-coupling of this compound with an aryl bromide (e.g., 4-bromotoluene) in a suitable solvent system with a base.
-
Reactants: this compound, Aryl bromide (e.g., 4-bromotoluene)
-
Base: Cs₂CO₃ (3 equivalents)
-
Solvent: Toluene/Water (10:1)[8]
-
Temperature: 80 °C[8]
Protocol 1: In-Situ NMR Monitoring
-
Instrumentation: A benchtop or standard NMR spectrometer equipped with a flow-through cell or a reaction monitoring probe.[9]
-
Sample Preparation:
-
In a reaction vessel, combine this compound, the aryl bromide, and the base.
-
Dissolve the mixture in the chosen solvent system (e.g., deuterated toluene and D₂O for locking).
-
Add the palladium catalyst to initiate the reaction.
-
-
Data Acquisition:
-
Immediately start acquiring ¹H NMR spectra at regular intervals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of interest.
-
Monitor the disappearance of the signals corresponding to the vinyl protons of this compound and the appearance of the product signals.
-
Include an internal standard for accurate quantification.
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting material and the product.
-
Plot the concentration of each species as a function of time to obtain reaction kinetics.
-
Protocol 2: In-Situ FTIR Monitoring
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.
-
Setup:
-
Insert the ATR probe into the reaction vessel, ensuring it is fully submerged in the reaction mixture.
-
Set up the reaction as described in the general setup.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent and catalyst before adding the reactants.
-
Initiate the reaction and start collecting spectra at regular intervals.
-
Monitor the changes in the infrared spectrum, particularly the disappearance of vibrational bands associated with the C=C bond of the but-3-enyl group and the appearance of new bands corresponding to the product.
-
-
Data Analysis:
-
Use spectral subtraction to remove the background and solvent peaks.
-
Track the intensity of a characteristic peak for the reactant and product over time.
-
Correlate the peak intensity to concentration using a calibration curve to determine reaction kinetics.
-
Protocol 3: In-Situ Raman Monitoring
-
Instrumentation: A Raman spectrometer with a fiber-optic immersion probe.
-
Setup:
-
Insert the Raman probe into the reaction vessel.
-
Assemble the reaction components as described in the general setup.
-
-
Data Acquisition:
-
Acquire a reference spectrum of the reaction mixture before the addition of the catalyst.
-
Start the reaction and collect Raman spectra at regular intervals.
-
Focus on the disappearance of the C=C stretching band of the but-3-enyl group and the emergence of new peaks characteristic of the product.
-
-
Data Analysis:
-
Normalize the spectra to an internal standard or a solvent peak that does not change during the reaction.
-
Plot the intensity of the characteristic reactant and product peaks against time to monitor the reaction progress.[10]
-
Alternatives to this compound
While this compound is a stable and effective reagent, other organoboron compounds can also be used for the introduction of the but-3-enyl group in Suzuki-Miyaura reactions.
| Reagent | Advantages | Disadvantages | In-Situ Monitoring Considerations |
| But-3-enylboronic Acid | Readily available. | Prone to dehydration and trimerization to form boroxines; can be unstable to storage.[11] | Monitoring for the presence of boronic acid, its dehydrated forms, and the product is necessary. |
| But-3-enylboronic Acid Pinacol Ester | More stable than the corresponding boronic acid. | Requires an additional synthetic step for preparation. | The ester carbonyl group can be monitored by FTIR, in addition to the C=C bond. |
| Tri(but-3-enyl)borane | Can be prepared in-situ via hydroboration of butadiene. | Air and moisture sensitive, requiring inert atmosphere techniques. | In-situ generation adds complexity to the monitoring, requiring tracking of the hydroboration step as well. |
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in chemical reactions and their monitoring.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for in-situ monitoring of a chemical reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Potassium but-3-enyltrifluoroborate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Potassium but-3-enyltrifluoroborate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an organoboron compound that requires careful handling to mitigate potential hazards. While specific data for this exact compound is limited, information from analogous potassium organotrifluoroborates indicates a risk of skin and eye irritation, and potential toxicity upon ingestion, inhalation, or skin contact.[1][2][3] Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN166 standards.[1] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[4] | |
| Hand Protection | Gloves | Disposable nitrile gloves are suitable for short-term protection.[4] For extended handling, consult manufacturer compatibility data. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully fastened.[4] |
| Full-Length Trousers | Must be worn to cover all exposed skin on the lower body.[4][5] | |
| Closed-Toed Shoes | Shoes must fully cover the feet.[4][6] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if dust is generated.[7] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don all required personal protective equipment as outlined in the table above.
-
Have an emergency eyewash station and safety shower readily accessible.[1]
-
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.[2]
-
Use a spatula or other appropriate tool for transfers.
-
If weighing outside of a glovebox, use an analytical balance within the fume hood or in a ventilated enclosure.
-
-
Reaction Setup:
-
Post-Handling:
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including excess reagent, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled waste container.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the waste container tightly closed.
-
-
Waste Disposal:
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
